The following is an in-depth technical guide for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (CAS 2297116-13-1), structured for researchers and drug development professionals. CAS: 2297116-13-1 | Formula: C H FN | M...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (CAS 2297116-13-1), structured for researchers and drug development professionals.
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine represents a high-value bifunctional building block in modern medicinal chemistry.[2] Characterized by an unsymmetrical diamine core, it combines a rigid cyclohexane scaffold with two chemically distinct amine termini: a primary aminomethyl group and a secondary
This specific molecular architecture addresses three critical challenges in lead optimization:
Metabolic Stability: The
-fluoroethyl group blocks -dealkylation, a common metabolic soft spot in ethyl-substituted amines.[2]
pKa Modulation: The electron-withdrawing fluorine atom lowers the basicity of the secondary amine, potentially improving oral bioavailability and reducing off-target liability (e.g., hERG inhibition).[2]
Conformational Control: The cyclohexane core offers defined exit vectors (cis/trans isomerism), superior to flexible linear alkyl linkers for entropy-favored binding.[2]
Physicochemical Profile & Structural Analysis
Structural Logic
The molecule consists of a 1,4-disubstituted cyclohexane ring.[1][2] The "4-(Aminomethyl)" designation implies a methylene spacer separating the primary amine from the ring, increasing rotational freedom at that terminus, while the secondary amine is directly attached to the ring (based on standard nomenclature conventions for this class) or attached via the fluoroethyl chain.[2]
Correction on Nomenclature: Based on the CAS structure assignment, the core is cyclohexanamine (amine on ring).[2]
C-F bond resists oxidation; blocks -hydroxylation.[2]
Lipophilicity (LogD)
Moderate
Slightly Lower
Fluorine is polar but lipophilic; lowers LogD by reducing ionization.[2]
Stereochemistry Considerations
While CAS 2297116-13-1 is often supplied as a specific isomer or mixture depending on the vendor, the trans-isomer is typically preferred in linker design (e.g., PROTACs) because it enforces an extended conformation, maximizing the distance between the two warheads.[2] The cis-isomer adopts a "U-shape," useful for macrocyclization.[2]
Synthetic Methodologies
Synthesis of this unsymmetrical diamine requires distinguishing the two nitrogen centers.[2] The most robust industrial route involves the reductive amination of a protected precursor.[2]
Recommended Synthetic Pathway
Note: This protocol assumes starting from the commercially available 4-cyanocyclohexanone or protected 4-aminomethylcyclohexanone.[2]
Step 1: Introduction of the Fluoroethyl Group
Reductive amination of 4-(Boc-aminomethyl)cyclohexanone with 2-fluoroethanamine.[2]
Mechanism: Formation of the iminium ion followed by selective hydride transfer.[2]
Key Control: Use of STAB prevents reduction of the ketone prior to imine formation.[2]
Step 2: Deprotection
Removal of the Boc group to yield the free primary amine.[2]
Reagents: 4M HCl in Dioxane or TFA/DCM.
Purification: The final product is best isolated as a dihydrochloride salt to prevent air oxidation and enhance shelf stability.[2]
Visualization of Synthetic Logic
The following diagram illustrates the chemoselective functionalization workflow, highlighting how to exploit the reactivity difference between the primary and secondary amines.
Figure 1: Synthetic workflow for the generation of CAS 2297116-13-1 from protected ketone precursors.
Applications in Drug Design[2][3]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment grower."[2]
Vector 1 (Primary Amine): Can be coupled to carboxylic acids (via amide coupling) or halides (via S
Vector 2 (Fluoroethyl Amine): Acts as a solvent-exposed tail.[2] The fluorine atom can engage in multipolar interactions with protein backbone carbonyls or sequester into small hydrophobic pockets.[2]
PROTAC Linkers
The cyclohexane ring provides rigidity, reducing the entropic penalty of binding compared to flexible PEG chains.[2] The fluoroethyl group modulates the solubility of the linker without adding excessive lipophilicity.[2]
18F-PET Tracer Precursor
While this CAS contains stable Fluorine-19, it is the "cold standard" for developing Fluorine-18 radiotracers.[2] The corresponding tosylate precursor (where F is replaced by OTs) allows for late-stage radiofluorination.[2]
Experimental Protocols
Chemoselective Acylation Protocol
Objective: Selectively functionalize the primary amine (-CH
NH) while leaving the secondary fluoroethyl amine intact.[2]
Rationale: The primary amine is less sterically hindered and more nucleophilic than the secondary amine (which is also electronically deactivated by the
Dissolution: Dissolve 1.0 eq of CAS 2297116-13-1 (2HCl) in anhydrous DMF (0.1 M concentration).
Activation: Add 2.2 eq of DIPEA. Stir for 5 minutes at 0°C to liberate the free base.
Addition: Add 0.95 eq of the Acylating Agent dropwise over 10 minutes. Note: Using a slight deficit of the electrophile ensures the highly reactive primary amine consumes it before the secondary amine reacts.[2]
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
Validation: Monitor by LC-MS. The primary amide product (M+Acyl) should be the dominant species (>90%).[2]
Handling & Stability[2]
Hygroscopicity: As a free base, this diamine is hygroscopic and will absorb CO
Storage: Store as the dihydrochloride (2HCl) or dihydrobromide salt at -20°C under argon.
Safety: The fluoroethyl group can metabolize to fluoroacetate/fluoroacetaldehyde in vivo (toxic), but in the context of a stable drug molecule, this risk is mitigated if the amine is not metabolically cleaved.[2] Handle with standard PPE for fluorinated amines.[2]
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2]
Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2] [2]
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [2]
Blair, J. A., et al. (2019).[2] Structure-Property Relationships of 1,4-Disubstituted Cyclohexane Diamines in Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2235-2240.[2] (Contextual Reference for Scaffold Utility).
Structural Profiling and Application Workflows for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine in Drug Discovery
Executive Summary The molecule 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (CAS: 2297116-13-1) is an advanced diamine building block increasingly utilized in medicinal chemistry and radiopharmaceutical development....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (CAS: 2297116-13-1) is an advanced diamine building block increasingly utilized in medicinal chemistry and radiopharmaceutical development. Featuring a conformationally restricted cyclohexane core, an unhindered primary amine, and a secondary amine deactivated by a
-fluoroethyl moiety, this scaffold offers unique orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic utility in bioisosterism and Positron Emission Tomography (PET), and self-validating experimental protocols for its functionalization.
Structural & Physicochemical Profiling
Understanding the physical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network. This pulls electron density away from the adjacent secondary nitrogen, significantly lowering its pKa compared to a standard alkyl amine.
This basicity modulation is a deliberate design choice in medicinal chemistry: lowering the basicity of an amine increases the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability across the Blood-Brain Barrier (BBB) and reducing off-target liabilities such as hERG channel blockade [1].
Quantitative Data Summary
Property
Value / Description
Analytical Significance
CAS Registry Number
2297116-13-1
Primary identifier for sourcing and regulatory documentation.
Molecular Formula
C9H19FN2
Confirms isotopic mass for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight
174.26 g/mol
Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Exact Mass
174.1532 Da
Target mass for ESI-TOF MS validation.
Estimated pKa (Primary)
~10.2
Remains highly basic; protonated at physiological pH.
Estimated pKa (Secondary)
~8.5
Lowered by -fluorine; facilitates orthogonal protection strategies.
Topological Polar Surface Area
38.0 Ų
Excellent range for CNS-penetrant drug design.
Mechanistic Role in Drug Design
The integration of the 2-fluoroethyl moiety onto a cyclohexane-diamine scaffold is not arbitrary. It serves three distinct mechanistic purposes in modern drug development:
Metabolic Stability: Alkyl amines are highly susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes. The strong C-F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine shield the adjacent carbon from oxidative metabolism, extending the biological half-life of the resulting drug [1].
Lipophilicity Tuning: Fluorine substitution subtly modulates the LogD of the molecule, often improving partitioning into lipid bilayers without adding excessive steric bulk.
PET Radiochemistry: The stable
F atom can be isotopically replaced with F (half-life: 109.7 min) during late-stage synthesis, instantly converting a therapeutic candidate into a PET radiotracer for in vivo pharmacokinetic mapping [2].
Logic tree detailing the pharmacological advantages of the 2-fluoroethyl moiety.
Because the molecule possesses two amine groups with distinct steric and electronic environments, it is primed for orthogonal functionalization . The primary aminomethyl group is sterically unhindered and highly nucleophilic. Conversely, the secondary amine is sterically hindered by the cyclohexane ring and electronically deactivated by the
-fluorine.
We exploit this causality to selectively protect the primary amine without the need for complex protecting group manipulations [3].
Protocol 1: Regioselective N-Boc Protection of the Primary Amine
Causality: By running the reaction at 0°C with exactly 1.0 equivalent of Di-tert-butyl dicarbonate (Boc
O), the kinetic differentiation between the two amines is maximized. The electrophilic BocO will exclusively react with the highly nucleophilic primary amine.
Step-by-Step Methodology:
Preparation: Dissolve 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.
Addition: Dissolve Boc
O (1.0 mmol, 1.0 eq) in DCM (2 mL) and add dropwise over 10 minutes via a syringe pump.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.
Self-Validation Check: Remove a 10
L aliquot, dilute in methanol, and analyze via LC-MS.
Validation Criteria: The chromatogram must show >95% conversion to the mono-Boc product (m/z [M+H]
= 275.2). If di-Boc formation is observed, the temperature control failed or stoichiometry was inaccurate. If unreacted starting material remains, the primary amine may be forming a carbonate salt; add 0.1 eq of Triethylamine (TEA).
Workup: Wash the organic layer with saturated aqueous NaHCO
(2 x 10 mL) and brine (10 mL). Dry over anhydrous NaSO, filter, and concentrate under reduced pressure.
Protocol 2: Amidation of the Deactivated Secondary Amine
Causality: Standard peptide coupling reagents (e.g., EDC/HOBt) will yield poor results due to the reduced nucleophilicity of the secondary amine. To force the reaction, we must generate a highly reactive electrophile using HATU (which forms a highly reactive HOAt ester) and an organic base (DIPEA) to ensure the secondary amine is fully deprotonated [3].
Step-by-Step Methodology:
Activation: In a dry flask, dissolve the target carboxylic acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) and stir for 10 minutes at room temperature to form the active ester.
Coupling: Add the mono-Boc protected intermediate from Protocol 1 (1.0 mmol) dissolved in DMF (2 mL) to the active ester solution.
Heating: Elevate the temperature to 40°C to overcome the steric hindrance of the cyclohexane ring. Stir for 12 hours.
Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin.
Validation Criteria: The secondary amine starting material will stain a faint yellow/brown with ninhydrin. Disappearance of this spot and the appearance of a UV-active product spot confirms successful amidation.
Workup: Quench with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry, and purify via flash chromatography.
Workflow for orthogonal functionalization of the diamine scaffold.
Analytical Validation Standards
To ensure the integrity of the synthesized conjugates, the following analytical standards must be met:
F NMR Spectroscopy: The fluorine atom provides a distinct, background-free NMR handle. The -fluoroethyl group typically presents as a doublet of triplets (dt) around -218 to -222 ppm (referenced to CFCl). Any shift in this peak indicates successful functionalization of the adjacent secondary nitrogen.
H NMR Spectroscopy: The aminomethyl protons (CH-NH) will appear as a doublet around 2.5-2.7 ppm. Upon Boc protection, these will shift downfield and broaden due to the carbamate N-H proton exchange.
Purity: Final compounds must demonstrate >95% purity via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) before biological assay deployment.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
Jacobson, O., Kiesewetter, D. O., & Chen, X. (2015). Fluorine-18 radiochemistry and radiopharmacy. Clinical and Translational Imaging, 3(1), 1-26. URL:[Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]
Foundational
Technical Deep Dive: Fluorinated Cyclohexylamines in Medicinal Chemistry
Introduction: The "Polar Hydrophobic" Paradox In modern drug discovery, the cyclohexylamine scaffold is a workhorse, serving as a core linker in GPCR ligands, kinase inhibitors, and ion channel blockers. However, the par...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Polar Hydrophobic" Paradox
In modern drug discovery, the cyclohexylamine scaffold is a workhorse, serving as a core linker in GPCR ligands, kinase inhibitors, and ion channel blockers. However, the parent cyclohexylamine often suffers from two distinct liabilities: rapid oxidative metabolism (at the
-carbon or remote sites) and high basicity (), which can lead to promiscuous hERG binding and phospholipidosis.
Fluorination offers a precise solution. By introducing fluorine into the cyclohexyl ring, we exploit the "polar hydrophobic" nature of the C–F bond. It is hydrophobic enough to maintain receptor pocket occupancy but polar enough to modulate electronic properties. This guide details the strategic use of fluorinated cyclohexylamines to tune
, lock conformation, and block metabolic soft spots.
Physicochemical Dynamics
Basicity Modulation (
Tuning)
The most immediate impact of fluorination is the reduction of amine basicity via the inductive electron-withdrawing effect (
). This is distance-dependent.
-Fluorination: Chemically unstable (leads to elimination/hydrolysis).
-Fluorination (2-position): Drastic reduction ( to ). often too weak for receptor salt-bridges.
-Fluorination (3-position) & -Fluorination (4-position): The "Sweet Spot."
Table 1: Comparative Physicochemical Profiles of Fluorinated Cyclohexylamines
Scaffold
Structure
Approx. (Conj. Acid)
(vs Parent)
Impact
Primary Utility
Cyclohexylamine
Parent
10.6
0
Ref
Baseline
4,4-Difluorocyclohexylamine
gem-difluoro
7.8 - 8.2
~ -2.6
Lower
Bioavailability, hERG reduction
trans-4-Fluorocyclohexylamine
Monofluoro
9.2 - 9.5
~ -1.2
Neutral
Metabolic block, H-bond acceptor
cis-3-Fluorocyclohexylamine
Monofluoro
8.9 - 9.1
~ -1.6
Neutral/Lower
Conformational bias
Note: Values are approximate and solvent-dependent. Data synthesized from standard medicinal chemistry datasets (e.g., Morgenthaler et al.).
Conformational Locking (The Dipole Effect)
Unlike the classic "gauche effect" seen in 1,2-difluoroethane, fluorinated cyclohexylamines are dominated by dipole minimization and 1,3-diaxial interactions .
Equatorial Preference: A single fluorine atom generally prefers the equatorial position to avoid 1,3-diaxial steric clashes with protons.
Dipole Alignment: In gem-difluoro systems, the ring is often distorted. When an amine is protonated (
), the C–F dipoles can align to stabilize or destabilize the chair conformation depending on the relative stereochemistry (cis vs. trans).
Synthetic Methodologies
Accessing these scaffolds requires distinct strategies depending on the substitution pattern. We categorize these into Deoxofluorination (nucleophilic) and Hydrogenation (reduction).
Strategic Decision Tree
Figure 1: Decision matrix for synthesizing fluorinated cyclohexylamines. Route A is preferred for gem-difluoro; Route B is scalable for monofluoro analogs.
Experimental Protocol: Deoxofluorination
Objective: Synthesis of tert-butyl (4,4-difluorocyclohexyl)carbamate from tert-butyl (4-oxocyclohexyl)carbamate.
Context: This reaction uses Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). While DAST is cheaper, Deoxo-Fluor is thermally more stable. This protocol uses DAST with strict safety controls.
Safety Critical Check
Explosion Hazard: DAST can decompose explosively at temperatures
. Never heat the neat reagent.
Glassware: Use dry glassware; contact with water releases HF.
PPE: Full sash, HF-resistant gloves, calcium gluconate gel on standby.
Step-by-Step Methodology
Preparation:
Charge a flame-dried round-bottom flask (RBF) with tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) under Nitrogen (
).
Dissolve in anhydrous Dichloromethane (DCM) (
concentration).
Cool the solution to
(Dry ice/acetone bath).
Reagent Addition:
Add DAST (2.5 eq) dropwise via syringe over 15 minutes. Do not allow the temperature to rise.
The solution may turn slightly yellow.
Reaction:
Stir at
for 1 hour.
Allow the reaction to warm slowly to Room Temperature (RT) over 4–6 hours. Monitor by TLC/LCMS. The ketone carbonyl stretch in IR should disappear.
Quenching (CRITICAL):
Cool the mixture back to
.
Slowly quench by adding saturated aqueous
. Evolution of will be vigorous.
Stir until bubbling ceases.
Workup:
Extract with DCM (
).
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification:
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 70–85%.
Medicinal Chemistry Case Study: The "Janus Face" Effect
A compelling application of fluorinated cyclohexylamines is found in the optimization of Formylpeptide Receptor 2 (FPR2) Agonists (as detailed in recent studies on WKYMVm peptide analogs).
The Challenge
The target receptor required a hydrophobic anchor, but the initial cyclohexyl-based candidates showed poor solubility and rapid metabolic clearance (
).
The Fluorine Solution
Researchers introduced an all-cis-2,3,5,6-tetrafluorocyclohexyl motif.[1]
Structure: This creates a "Janus face" molecule—one face is electropositive (protons), the other is electronegative (fluorines).
Outcome:
Lipophilicity: Surprisingly, the highly fluorinated motif did not drastically increase
compared to the parent cyclohexane, due to the high polarity of the C–F bonds counteracting the lipophilicity of the carbon scaffold.[2]
Bioactivity: While metabolic stability improved, excessive fluorination (penta-fluoro) eventually reduced potency, highlighting a critical lesson: Fluorine is a tool, not a magic wand. The gem-difluoro or cis-monofluoro analogs often provide the best balance of potency vs. property modulation.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Linclau, B., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 755–761. [Link]
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine molecular weight and formula
An In-depth Technical Guide to 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine Authored by: A Senior Application Scientist Publication Date: February 28, 2026 Abstract This technical guide provides a comprehensive analy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Authored by: A Senior Application Scientist
Publication Date: February 28, 2026
Abstract
This technical guide provides a comprehensive analysis of the molecule 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexanamine, a compound of interest for researchers, scientists, and professionals in drug development. Lacking extensive documentation in public databases, this whitepaper constructs a detailed profile of the molecule by deducing its fundamental properties from its chemical nomenclature. We will explore its molecular structure, formula, and weight, alongside a proposed synthesis pathway and a discussion of its potential applications in medicinal chemistry, grounded in the established roles of its core structural motifs: the cyclohexylamine scaffold and the bio-isosteric fluoroethyl group. This document serves as a foundational resource for those seeking to synthesize or utilize this compound as a novel building block in pharmaceutical research.
Core Molecular Identity and Physicochemical Properties
The compound, named 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexanamine, is a disubstituted cyclohexane derivative. Its structure consists of a central cyclohexyl ring with two key functional groups at the 1 and 4 positions. At the 1-position, a secondary amine is functionalized with a 2-fluoroethyl group. At the 4-position, an aminomethyl group is present. The stereochemistry of the substituents (cis or trans) on the cyclohexane ring is not specified by the name and would depend on the synthetic route.
Based on this structure, the molecular formula and weight have been calculated.
The presence of two amine groups suggests the compound will behave as a base. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]
Structural Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
Selective Protection:
Dissolve 1.0 equivalent of 4-(aminomethyl)cyclohexanamine in DCM.
Add 1.1 equivalents of aqueous NaHCO₃ solution.
Cool the mixture to 0°C in an ice bath.
Slowly add 1.0 equivalent of (Boc)₂O dissolved in DCM.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC or LC-MS for the formation of the mono-Boc protected intermediate.
Upon completion, perform an aqueous workup and purify the product by column chromatography to isolate the mono-protected amine.
N-Alkylation:
Dissolve 1.0 equivalent of the purified mono-protected intermediate in ACN.
Add 2.0 equivalents of K₂CO₃ as a base.
Add 1.2 equivalents of 2-fluoroethyl tosylate.
Heat the mixture to reflux (approx. 82°C) and stir for 24-48 hours.
Monitor the reaction by TLC or LC-MS.
Once the starting material is consumed, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography.
Deprotection:
Dissolve the purified, protected product in DCM.
Add an excess (e.g., 10 equivalents) of TFA.
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).
Remove the solvent and excess TFA under reduced pressure.
The resulting salt can be converted to the free base by treatment with a suitable base (e.g., NaOH solution) and extraction into an organic solvent.
Final purification can be achieved by distillation or crystallization.
Potential Applications in Drug Discovery and Development
The structural features of 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexanamine suggest its utility as a versatile building block in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS) and for creating novel imaging agents.
Scaffold for CNS-Active Agents
The cyclohexylamine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its rigid, three-dimensional structure is ideal for orienting functional groups to interact with specific receptor binding pockets. Substituted cyclohexylamines are utilized in pharmaceuticals targeting neurological and psychiatric disorders. [4][5]The diamine nature of the title compound offers two points for further chemical modification, allowing for the creation of diverse molecular libraries for screening.
Role of Fluorine in Modulating Drug Properties
The strategic incorporation of fluorine is a cornerstone of modern drug design. [1]The N-(2-fluoroethyl) group can confer several advantageous properties:
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life.
Receptor Affinity: Fluorine's high electronegativity can alter the electronic properties of the amine, potentially enhancing binding interactions with target proteins through hydrogen bonds or dipole interactions.
Blood-Brain Barrier (BBB) Permeability: Lipophilicity is a key factor in CNS drug design. The fluoroethyl group can fine-tune the molecule's overall lipophilicity to optimize BBB penetration.
Precursor for Positron Emission Tomography (PET) Ligands
The 2-fluoroethyl group is particularly significant for the development of PET imaging agents. By using the positron-emitting isotope Fluorine-18 ([¹⁸F]), this molecule could be readily adapted into a radiotracer. [¹⁸F]-labeled compounds are widely used to visualize and quantify biological processes in vivo, such as receptor density or enzyme activity in the brain. [7][8][9]Given the prevalence of amine scaffolds in CNS targets, an [¹⁸F]-labeled version of this compound could be a valuable tool for neuroscience research and the diagnosis of diseases like Alzheimer's or Parkinson's.
[7][9]
Conclusion
While 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is not a widely cataloged chemical, its constituent parts—the cyclohexylamine core and the fluoroethyl group—are of high value in pharmaceutical sciences. This guide has established its core chemical properties through structural deduction and proposed a robust synthetic pathway. The analysis of its structural motifs strongly suggests its potential as a novel building block for creating CNS-active therapeutics with tailored pharmacokinetic profiles and as a precursor for developing next-generation [¹⁸F] PET imaging agents. Further research and synthesis are warranted to fully characterize this promising compound and explore its utility in drug development programs.
References
AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. (1994). HETEROCYCLES, 38(5), 1033-1042. Retrieved February 28, 2026, from [Link]
Trotter, J., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 784-789. Retrieved February 28, 2026, from [Link]
O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved February 28, 2026, from [Link]
2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
4-Amino-2-fluorocyclohexan-1-ol. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
Trans-4-(N-Methylamino)-4´-{2-[2-(2-[18F]fluoro-ethoxy)-ethoxy]-ethoxy}-stilbene. (2009). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved February 28, 2026, from [Link]
Cyclohexylamine. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]
Zanos, P., et al. (2021). Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior. Biological Psychiatry, 90(7), 458-472. Retrieved February 28, 2026, from [Link]
Wang, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 3029. Retrieved February 28, 2026, from [Link]
Al-Mourabit, A., et al. (2003). Synthesis of 4′-deoxy-4′-fluoro neamine and 4′-deoxy-4′-fluoro 4′-epi neamine. Organic & Biomolecular Chemistry, 1(1), 44-49. Retrieved February 28, 2026, from [Link]
2-(4-Aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline. (2011). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved February 28, 2026, from [Link]
GZ-793A and its lobelane analogues containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4928-4932. Retrieved February 28, 2026, from [Link]
Cyclohexane amine compound and application thereof for anti-schizophrenia drugs. (2014). Google Patents.
Stereochemical and Conformational Dynamics of Fluorinated Cyclohexanamines: A Technical Guide to Cis- and Trans- Isomers
Executive Summary The strategic incorporation of fluorine into saturated heterocyclic and carbocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated cyclohexanamines serve as highly versatile build...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorine into saturated heterocyclic and carbocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated cyclohexanamines serve as highly versatile building blocks, where the introduction of a highly electronegative fluorine atom profoundly alters the molecule's pKa, lipophilicity, and metabolic stability. More importantly, fluorine dictates the three-dimensional conformation of the ring through powerful stereoelectronic effects. This whitepaper provides an in-depth analysis of the cis- and trans- isomers of fluorinated cyclohexanamines, detailing their conformational behavior, physicochemical properties, and field-validated synthetic protocols.
In my tenure developing fluorinated pharmacophores, a recurring challenge is predicting the conformational shift upon fluorination. Unlike simple alkyl substituents that dictate conformation purely through steric bulk (A-values), fluorine exerts its influence primarily through electrostatic and stereoelectronic interactions[1].
Hyperconjugation and the Gauche Effect: In highly fluorinated systems or those with adjacent electron-withdrawing groups, aliphatic organofluorine compounds often prefer a gauche conformation. This is driven by
hyperconjugation, which stabilizes specific rotamers and ring conformations[1].
Dipole-Dipole Interactions: In cis- and trans-difluorocyclohexanes, dipolar repulsion and attraction dictate the axial/equatorial equilibrium. For instance, trans-1,4-difluorocyclohexane exhibits a strong preference for the diaxial conformation due to electrostatic attraction between the axial C-H and C-F bonds, which minimizes the overall molecular dipole[2].
The "Janus Face" Phenomenon: Pushing stereocontrol to the extreme, the synthesis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane derivatives reveals a facially polarized ring. With all fluorines on one face and all electropositive hydrogens on the other, these "Janus" cyclohexanes possess extraordinary dipole moments, acting as highly polar yet lipophilic building blocks[2][3].
Logical flow of stereoelectronic effects dictating the conformation of fluorinated cyclohexanamines.
Quantitative Data: Physicochemical Profiling
The spatial relationship between the amine and the fluorine atom(s) (cis vs. trans) directly impacts the basicity of the amine. Fluorine's strong inductive electron-withdrawing effect (-I) decreases the pKa of the amine. The magnitude of this effect depends on the through-space electrostatic environment dictated by the isomer's conformation.
Compound
Isomer
pKa (Amine)
LogP (Est.)
Dipole Moment (D)
Cyclohexanamine
N/A
~10.6
1.49
~1.2
4-Fluorocyclohexanamine
Trans
~9.8
1.20
~2.1
4-Fluorocyclohexanamine
Cis
~9.7
1.15
~2.3
1,2,3,4,5,6-Hexafluorocyclohexanamine
All-Cis
< 7.0
< 0.5
6.2
(Note: Values are representative estimates based on literature trends for fluorinated aliphatic amines and Janus cyclohexanes[2][3].)
Validated Synthetic Methodologies
A critical bottleneck in utilizing these building blocks is the stereoselective synthesis of the desired cis or trans isomer. Below are two field-proven protocols designed with built-in validation systems.
Protocol A: Synthesis of Trans-4-Fluorocyclohexanamine via Nucleophilic Inversion
Causality & Design: To achieve the trans configuration with high diastereomeric excess, a stereospecific
inversion is employed. Starting from cis-4-(Boc-amino)cyclohexanol, the hydroxyl group is activated as a methanesulfonate (mesylate). Fluoride is notoriously heavily solvated and a poor nucleophile in protic media. Therefore, anhydrous conditions and the use of a bulky counterion (Tetrabutylammonium) or a cryptand (Kryptofix-222) are mandatory to strip the hydration shell from the fluoride ion, exposing its nucleophilicity and driving the inversion over competing elimination pathways[4].
Self-Validation System: The protocol incorporates an in-situ TLC validation step to ensure complete mesylation before fluorination, preventing unreacted starting material from complicating the isolation of the volatile fluorinated amine.
Step-by-Step Workflow:
Activation: Dissolve cis-4-(Boc-amino)cyclohexanol (1.0 eq) in anhydrous
under . Add triethylamine (1.5 eq) and cool to 0°C.
Mesylation: Dropwise add methanesulfonyl chloride (1.2 eq). Causality: The low temperature prevents premature elimination side-reactions.
Validation Check 1: After 1 hour, verify complete conversion via TLC (ninhydrin stain). The mesylate must appear as a distinct, less polar spot. Do not proceed until the starting material is consumed.
Fluorination: Isolate the mesylate and redissolve in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.5 eq) or KF/Kryptofix-222. Heat to 80°C[4].
Validation Check 2: Analyze the crude mixture via
NMR. A single doublet of multiplets around -180 ppm confirms the trans-C-F environment.
Deprotection: Treat the purified trans-N-Boc-4-fluorocyclohexanamine with 4M HCl in dioxane to cleave the Boc group, yielding the amine hydrochloride salt.
Step-by-step synthetic workflow for trans-4-fluorocyclohexanamine via SN2 nucleophilic inversion.
Protocol B: Synthesis of All-Cis Polyfluorinated Cyclohexanamines
Causality & Design: Attempting sequential
fluorinations on a cyclohexane ring inevitably leads to elimination or scrambling of stereocenters. The elegant solution, pioneered by the O'Hagan and Glorius laboratories, bypasses direct substitution. Instead, it utilizes a Birch reduction to create a planar diene, followed by substrate-directed facial epoxidation and hydrofluorination[5].
Self-Validation System:
NMR is highly sensitive to the stereochemical environment. The all-cis isomer will present a highly symmetrical spectrum compared to the complex multiplet patterns of scrambled diastereomers.
Step-by-Step Workflow:
Birch Reduction: Subject benzonitrile to Birch reduction conditions (Li/
) followed by an in situ methyl iodide quench. Causality: The methyl group stabilizes the compound against subsequent HF elimination in later steps[5].
Epoxidation: Treat the resulting 1-cyano-1-methyl-2,5-cyclohexadiene with mCPBA. Causality: The cyano/methyl group directs the epoxidation to the less sterically hindered face.
Hydrofluorination: Open the epoxides using Olah's reagent (Pyridine·HF). Causality: Py·HF provides a controlled source of nucleophilic fluoride that opens the epoxide regioselectively, yielding the fluorohydrin.
Iterative Fluorination: Convert the resulting hydroxyls to leaving groups to install the remaining fluorines with inversion, carefully planned to achieve the all-cis geometry.
The deployment of cis- and trans-fluorinated cyclohexanamines requires a rigorous understanding of stereoelectronic principles. By leveraging the gauche effect, dipole minimization, and stereospecific synthetic routes, researchers can predictably tune the physicochemical properties of these critical pharmacophores, avoiding the pitfalls of conformational scrambling and off-target metabolic liabilities.
References
Title : Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif
Source : nih.gov
URL : 5
Title : Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol
Source : nih.gov
URL : 3
Title : Synthesis and in vivo evaluation of[18F]CHC for neuroimaging fatty acid amide hydrolase
Source : snmjournals.org
URL : 4
Title : cis-N-Boc-4-fluorocyclohexylamine - Sigma-Aldrich
Source : sigmaaldrich.com
URL :
Title : The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes
Source : researchgate.net
URL : 2
Title : Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane
Source : researchgate.net
URL : 1
Application Note: Strategic Synthesis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Abstract & Strategic Overview The synthesis of 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexanamine represents a critical workflow in the development of heterobifunctional linkers (e.g., for PROTACs) and fluorinated radiotra...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The synthesis of 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexanamine represents a critical workflow in the development of heterobifunctional linkers (e.g., for PROTACs) and fluorinated radiotracers. The incorporation of the 2-fluoroethyl moiety significantly alters the pKa and lipophilicity (
) of the secondary amine, modulating bioavailability and blood-brain barrier (BBB) permeability.
This application note details a robust, scalable protocol emphasizing Reductive Amination over direct alkylation. While direct alkylation of amines with 1-bromo-2-fluoroethane is theoretically possible, it frequently results in over-alkylation (quaternization) and elimination side products. The reductive amination route described herein utilizes Sodium Triacetoxyborohydride (STAB) , offering superior chemoselectivity, mild conditions, and high functional group tolerance.[1][2]
Key Chemical Challenges Addressed
Regioselectivity: Differentiating the two amine termini (primary aminomethyl vs. secondary ring amine).
Stereocontrol: Managing the cis/trans isomerism inherent to 1,4-disubstituted cyclohexanes.
Fluorine Stability: avoiding conditions that trigger
-elimination of the fluorine atom.
Retrosynthetic Analysis
The most logical disconnection relies on the stability of the cyclohexanone precursor. By utilizing a mono-protected diamine scaffold, we ensure that the "N-(2-fluoroethyl)" group is installed exclusively on the ring nitrogen.
Figure 1: Retrosynthetic strategy isolating the ketone intermediate to guarantee regioselectivity.
Experimental Protocol
Phase 1: Reductive Amination
Objective: Coupling of tert-butyl ((4-oxocyclohexyl)methyl)carbamate with 2-fluoroethylamine.
Rationale for Reagents:
STAB (
): Chosen over due to lower toxicity and better selectivity for imines over ketones, allowing for a "one-pot" procedure without pre-forming the imine in a separate step [1].[3]
DCE (1,2-Dichloroethane): The preferred solvent for STAB reactions; it facilitates the solubilization of the intermediate iminium species.
Acetic Acid: Catalyzes imine formation and buffers the basicity of the amine.
Materials Table
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
N-Boc-4-(aminomethyl)cyclohexanone
227.30
1.0
1.00 g (4.40 mmol)
Limiting Reagent
2-Fluoroethylamine HCl
99.54
1.2
0.53 g (5.28 mmol)
Amine Source
Triethylamine (TEA)
101.19
1.2
0.74 mL (5.28 mmol)
Free-basing Agent
Sodium Triacetoxyborohydride (STAB)
211.94
1.5
1.40 g (6.60 mmol)
Reductant
Acetic Acid (Glacial)
60.05
1.0
0.25 mL
Catalyst
1,2-Dichloroethane (DCE)
-
-
20 mL
Solvent
Step-by-Step Procedure
Preparation of Free Amine (In Situ):
In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 2-Fluoroethylamine HCl (0.53 g) in DCE (10 mL).
Add Triethylamine (0.74 mL) dropwise. Stir at room temperature (RT) for 15 minutes to generate the free amine.
Note: The solution may become cloudy due to
formation. This does not interfere with the reaction.
Imine Formation:
Add N-Boc-4-(aminomethyl)cyclohexanone (1.00 g) dissolved in DCE (10 mL) to the reaction mixture.
Add Acetic Acid (0.25 mL).
Stir vigorously at RT for 30–60 minutes under an inert atmosphere (
or Ar). This allows the equilibrium formation of the imine/iminium species.
Reduction:
Cool the mixture to 0°C (ice bath). Critical: Although STAB is mild, cooling prevents localized exotherms that could degrade the Boc group or cause side reactions.
Add STAB (1.40 g) portion-wise over 5 minutes.
Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[4]
Monitoring:
Monitor by TLC (System: 5% MeOH in DCM with 1%
) or LC-MS. Look for the disappearance of the ketone ( 228 + adducts) and appearance of the product ( 275 for ).
Workup:
Quench the reaction by adding saturated aqueous
(20 mL). Stir for 15 minutes until gas evolution ceases.
Extract with DCM (
).
Combine organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Phase 2: Purification & Isomer Separation
The crude product will be a mixture of cis and trans isomers (typically favoring trans ~2:1 to 3:1 depending on conditions).
Flash Chromatography:
Stationary Phase: Silica Gel (neutralized).
Eluent: Gradient 0%
10% MeOH in DCM (with 1% ).
Result: This yields the N-Boc-protected intermediate .
Isomer Separation (Optional but Recommended):
If high stereochemical purity is required, separate the Boc-intermediate using Prep-HPLC or SFC (Supercritical Fluid Chromatography) before deprotection.
Column: Chiralpak AD-H or equivalent C18 for diastereomer separation.
Phase 3: Deprotection
Objective: Removal of the Boc group to yield the final diamine.
Dissolve the purified intermediate in 1,4-Dioxane (5 mL).
Add 4N HCl in Dioxane (5 mL, excess).
Stir at RT for 2 hours. A white precipitate (the dihydrochloride salt) usually forms.
Concentrate to dryness. Triturate with diethyl ether to remove organic impurities.
Final Product: 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine dihydrochloride.
Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Operational workflow emphasizing the critical isomer separation checkpoint.
Analytical Data & Quality Control
To validate the synthesis, the following analytical markers should be observed for the final dihydrochloride salt.
Mass Spectrometry (ESI+):
Calculated Mass (
): 174.15 Da (Free base).
Observed:
.
NMR:
Characteristic multiplet at
(triplet of triplets, coupled to protons).
NMR (DO):
(dm, , ).
(dm, , ).
(d, on ring).
Stereochemistry Check: The methine proton at position 1 (ring) typically appears as a triplet of triplets (axial-axial coupling) for the trans isomer, whereas the cis isomer shows a narrower multiplet.
Safety & Handling
2-Fluoroethylamine: Like many fluoro-alkyl amines, this compound is potentially toxic and should be handled in a fume hood. Avoid skin contact.
STAB: Evolves acetic acid upon reaction. While safer than
, it generates hydrogen gas if exposed to strong acids rapidly.
Fluorine Stability: Avoid strongly basic conditions at high temperatures (
) during any subsequent derivatization, as the 2-fluoroethyl group can undergo E2 elimination to form vinyl species (N-vinyl derivatives).
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[5] Chemical Society Reviews, 27, 395-404. [Link]
Patani, G. A. , & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. (Context on Fluorine substitution effects). [Link]
Advanced Protocols for the Selective and Exhaustive N-Alkylation of 4-(Aminomethyl)cyclohexanamine
Executive Summary & Mechanistic Rationale 4-(Aminomethyl)cyclohexanamine is a highly versatile diamine building block, structurally related to the antifibrinolytic drug tranexamic acid. Functionalizing this molecule pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
4-(Aminomethyl)cyclohexanamine is a highly versatile diamine building block, structurally related to the antifibrinolytic drug tranexamic acid. Functionalizing this molecule presents a classic challenge in synthetic organic chemistry: chemoselectivity .
The molecule possesses two distinct primary amine groups with nearly identical pKa values but vastly different steric environments:
The Aminomethyl Group (-CH₂NH₂): An unhindered, primary aliphatic amine. It is highly nucleophilic and kinetically favored for electrophilic attack.
The Alicyclic Amine (-CH(NH₂)-): A primary amine attached directly to a secondary carbon on the cyclohexane ring. The adjacent ring methylene groups impose significant steric bulk, hindering approach by bulky electrophiles.
Direct alkylation with alkyl halides is notoriously difficult to control, frequently resulting in complex mixtures of primary, secondary, tertiary, and quaternary amines due to the increasing nucleophilicity of the alkylated products[1]. To establish a self-validating, high-yield workflow, reductive amination is the preferred strategy. By forming an intermediate imine that is subsequently reduced, the reaction is self-limiting and highly controlled[1].
The protocols below leverage sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that preferentially reduces imines and iminium ions without prematurely reducing the starting aldehyde[2]. By exploiting the steric differentiation between the two amines and modulating reagent equivalents, researchers can achieve precise, site-specific N-alkylation.
Workflow Visualization
Fig 1. Divergent N-alkylation pathways for 4-(aminomethyl)cyclohexanamine based on steric control.
Experimental Protocols
Protocol 1: Chemoselective Mono-N-Alkylation of the Aminomethyl Group
Objective: Selectively alkylate the unhindered -CH₂NH₂ group while leaving the alicyclic amine intact.
Causality & Design: This protocol relies on steric approach control. By strictly limiting the aldehyde to 1.0 equivalent, the unhindered aminomethyl group outcompetes the alicyclic amine for imine formation. 1,2-Dichloroethane (DCE) is utilized as the solvent because it maximizes the stability of the intermediate imine and minimizes competitive reduction of the aldehyde by NaBH(OAc)₃[2].
Step-by-Step Methodology:
Initiation: Dissolve 4-(aminomethyl)cyclohexanamine (1.0 mmol) in anhydrous DCE (10 mL) under an inert argon atmosphere at 0 °C.
Imine Formation: Add the target aliphatic or aromatic aldehyde (1.0 mmol) dropwise. Stir the mixture for 30 minutes at room temperature.
Self-Validation Check: The solution may develop a pale yellow tint, a visual cue indicating Schiff base (imine) formation. LC-MS aliquot should show the mass of the intermediate imine[M+H]⁺.
Reduction: Cool the flask back to 0 °C and add NaBH(OAc)₃ (1.4 mmol) in three distinct portions to control the mild exotherm.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Quench & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃.
Causality: The basic quench neutralizes the acetic acid byproduct generated from the borohydride and destroys any unreacted hydride, preventing post-extraction side reactions[3].
Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (eluting with DCM/MeOH/NH₄OH) to isolate the secondary amine.
Protocol 2: Exhaustive N,N,N',N'-Tetraalkylation
Objective: Convert both primary amines into fully substituted tertiary amines.
Causality & Design: To force the sterically hindered alicyclic amine to undergo double reductive amination, an overwhelming excess of both the aldehyde and the reducing agent is required. The addition of catalytic acetic acid (AcOH) is critical here; it protonates the intermediate imine to form a highly electrophilic iminium ion, accelerating the rate-limiting reduction step for the sterically hindered secondary amine intermediate[4].
Step-by-Step Methodology:
Initiation: Dissolve 4-(aminomethyl)cyclohexanamine (1.0 mmol) in anhydrous DCE (15 mL).
Activation: Add the target aldehyde (5.0 mmol, 5.0 eq) followed by glacial acetic acid (2.0 mmol, 2.0 eq). Stir at room temperature for 1 hour.
Reduction: Add NaBH(OAc)₃ (6.0 mmol, 6.0 eq) in portions.
Propagation: Heat the reaction slightly to 40 °C and stir for 24 hours to overcome the steric barrier of the final alkylation step on the alicyclic ring.
Self-Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of all primary and secondary amine intermediates (which stain pink/purple) indicates complete conversion to the tertiary amine (which does not stain actively with Ninhydrin).
Quench & Workup: Cool to room temperature, quench with 1M NaOH to pH 10 (to free-base the tertiary amines), and extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 3: Inverse Selectivity via Orthogonal Protection
Objective: Alkylate the sterically hindered alicyclic amine while preserving the aminomethyl group.
Causality & Design: Because kinetics favor the aminomethyl group, we must temporarily mask it. By adding Di-tert-butyl dicarbonate (Boc₂O) at cryogenic temperatures (-78 °C), the reaction rate is slowed enough that the unhindered aminomethyl group reacts almost exclusively, providing a kinetically protected intermediate.
Step-by-Step Methodology:
Kinetic Protection: Dissolve the diamine (1.0 mmol) in anhydrous DCM (10 mL) and cool to -78 °C. Add Boc₂O (1.0 mmol) dropwise over 30 minutes. Slowly warm to 0 °C over 2 hours. Wash with water, dry, and concentrate to yield the mono-Boc protected intermediate.
Alkylation: Subject the crude mono-Boc intermediate to the reductive amination conditions outlined in Protocol 1 , using the desired aldehyde and NaBH(OAc)₃ to alkylate the free alicyclic amine.
Deprotection: Dissolve the purified alkylated intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution (5 mL). Stir at room temperature for 2 hours.
Self-Validation Check: Evaporate the TFA/DCM under a stream of nitrogen. The resulting residue is the TFA salt of the inversely alkylated diamine, ready for downstream peptide coupling or biological assay.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements and expected outcomes for the workflows described above, providing a quick-reference guide for reaction planning.
Master Organic Chemistry. Reductive Amination, and How It Works. Available at:[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Application Note: Reductive Amination Procedures for Fluoroethyl Amines
Part 1: Strategic Overview The "Fluorine Effect" in Amine Synthesis The introduction of a 2-fluoroethyl group ( ) onto an amine scaffold is a high-value transformation in modern drug discovery. Unlike a simple ethyl grou...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview
The "Fluorine Effect" in Amine Synthesis
The introduction of a 2-fluoroethyl group (
) onto an amine scaffold is a high-value transformation in modern drug discovery. Unlike a simple ethyl group, the fluoroethyl moiety offers three distinct medicinal chemistry advantages:
Modulation: The strong electron-withdrawing inductive effect () of the fluorine atom lowers the basicity of the adjacent nitrogen by 1–2 units. This reduces lysosomal trapping and improves oral bioavailability.
Metabolic Stability: The C–F bond blocks labile metabolic soft spots, extending half-life (
).
Bioisosterism: It serves as a lipophilic, non-basic mimetic of the protonated ethyl group.
The Synthetic Bottleneck
The primary challenge in accessing these motifs via reductive amination is the instability of fluoroacetaldehyde .
Volatility: B.P. ~80 °C, but highly volatile in solution.
Toxicity: Metabolized to fluoroacetate, a potent inhibitor of the Krebs cycle (aconitase inhibitor).
Polymerization: Rapidly oligomerizes upon isolation.
The Solution: Do not isolate the free aldehyde. Instead, use stable surrogates that liberate fluoroacetaldehyde in situ or in a controlled manner. This guide details three field-proven protocols ranging from classical acetal hydrolysis to modern green chemistry approaches.
Part 2: Critical Decision Matrix
Before selecting a protocol, evaluate your substrate and resources using the decision tree below.
Figure 1: Decision matrix for selecting the optimal reductive amination strategy.
Part 3: Detailed Experimental Protocols
Protocol A: The "Classic" Acetal Hydrolysis
Best for: Robust, scalable synthesis where the amine is acid-stable.
Precursor: 2-Fluoroacetaldehyde diethyl acetal.
Mechanism & Rationale:
The diethyl acetal is chemically inert to reducing agents. It must first be hydrolyzed to the hemiacetal/aldehyde using aqueous acid. We use a biphasic or stepwise approach to avoid exposing the reducing agent to the hydrolysis acid.
Step-by-Step Procedure:
Hydrolysis:
In a round-bottom flask, dissolve 2-fluoroacetaldehyde diethyl acetal (1.5 equiv relative to amine) in water (concentration ~0.5 M).
Add 1 M HCl (0.5 equiv) or Amberlyst-15 resin.
Heat to 40–50 °C for 1–2 hours. Monitor by TLC or NMR (disappearance of acetal triplet at ~4.8 ppm).
Critical: Do not evaporate![1][2] The aldehyde is volatile. Cool the solution to room temperature.
Buffering:
Adjust the pH of the aqueous solution to pH ~4–5 using saturated NaOAc or solid NaHCO₃. Note: Reductive amination is fastest at weakly acidic pH.
Reductive Amination:
Add the Amine Substrate (1.0 equiv) dissolved in DCE (1,2-dichloroethane) or THF .
Stir for 30 minutes to allow imine/hemiaminal formation.
Add Sodium Triacetoxyborohydride (STAB) (2.0–3.0 equiv) in one portion.
Stir at room temperature for 4–16 hours.
Workup:
Quench with saturated aqueous NaHCO₃.
Extract with DCM (x3).
Dry over Na₂SO₄ and concentrate. Caution: If the product is low molecular weight, use controlled vacuum to prevent loss.
Protocol B: The "Smart" Bisulfite Adduct (Recommended)
Best for: Safety, ease of handling, and acid-sensitive amines.
Precursor: 2-Fluoroacetaldehyde sodium bisulfite adduct (solid).
Mechanism & Rationale:
Bisulfite adducts are stable, non-volatile solids. In the presence of an amine and a base (or under equilibrium conditions), they slowly release the free aldehyde. This "slow release" minimizes aldehyde polymerization and maximizes the cross-coupling efficiency.
Step-by-Step Procedure:
Preparation of Adduct (if not purchased):
Dissolve 2-fluoroacetaldehyde diethyl acetal in 1 N HCl, heat to hydrolyze, then add excess saturated NaHSO₃ solution.
Cool to 0 °C. The bisulfite adduct often precipitates as a white solid. Filter and dry.
Reaction Setup:
Suspend 2-Fluoroacetaldehyde sodium bisulfite adduct (1.5 equiv) in a mixture of DCE/Water (2:1) or THF/Water .
Add the Amine Substrate (1.0 equiv).
Add Triethylamine (Et₃N) (1.5 equiv) to shift the equilibrium toward the free aldehyde.
Stir vigorously at room temperature for 12–24 hours.
Workup:
Dilute with water and DCM.
Separate phases. The bisulfite waste remains in the aqueous layer.
Protocol C: The "One-Pot" Oxidation-Reduction
Best for: When the acetal is unavailable, or for installing radiolabeled [¹⁸F]fluoroethyl groups (using [¹⁸F]fluoroethanol).
Precursor: 2-Fluoroethanol.
Mechanism & Rationale:
This cascade reaction uses a mild oxidant (TEMPO/PIDA) to generate the aldehyde in situ, which is immediately trapped by the amine and reduced. This avoids accumulation of the toxic aldehyde.[3]
Step-by-Step Procedure:
Oxidation:
Dissolve 2-Fluoroethanol (1.2 equiv) in DCM .
Add TEMPO (0.01 equiv) and PIDA (Iodobenzene diacetate) (1.3 equiv).
Stir at 0 °C for 30–60 mins. The solution will turn orange/red.
Amination:
Add the Amine Substrate (1.0 equiv) directly to the oxidation mixture.
Add STAB (2.5 equiv) and Acetic Acid (1.0 equiv).
Stir at room temperature for 16 hours.
Purification:
Requires careful chromatography to remove iodobenzene byproducts.
Cause: Incomplete hydrolysis of acetal or poor imine formation.
Fix: Increase hydrolysis time (Protocol A) or add molecular sieves (4Å) during the imine formation step to remove water.
Problem: Formation of dialkylated product (Tertiary amine).
Cause: Primary amines can react twice if the aldehyde is in large excess.
Fix: Add the aldehyde slowly to the amine (inverse addition) or use a large excess of amine if the amine is cheap.
Problem: Defluorination.
Cause: High temperatures or strong basic conditions can cause elimination of HF (E2 mechanism).
Fix: Keep reaction temperature <40 °C. Avoid strong bases like NaH or alkoxides.
Part 5: Mechanistic Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate (iminium ion) and the inductive effect of fluorine that makes the imine more electrophilic but the product amine less basic.
Figure 2: Mechanistic pathway of fluoroethyl reductive amination.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
Li, X., et al. (2021).[4] "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Organic Letters. Link
Ono, T., et al. (1996). "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction." The Journal of Organic Chemistry. Link
Burkhardt, E. R., & Coleridge, B. M. (2008). "Reductive Amination with 2-Picoline Borane." Tetrahedron Letters. Link
Podyacheva, E., et al. (2019). "Hitchhiker’s Guide to Reductive Amination." Organic Chemistry Portal. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis and Validation of Non-Radioactive (
F) Standards for
F-Fluoroethyl Radiotracers
F-Fluoroethyl Radiotracers
Abstract & Scope
In Positron Emission Tomography (PET) radiochemistry, the "cold standard" (the non-radioactive
F-isotopologue) is the absolute reference point for molecular identity. Unlike small molecule drug development where purity is the primary metric, PET radiochemistry demands identity confirmation via HPLC co-injection. A radiotracer cannot be released for clinical or preclinical use without a validated cold standard confirming that the radioactive signal corresponds to the desired molecular structure.
This guide details the preparation of
F-fluoroethyl standards, a common motif in tracers such as , , and . We present two primary synthetic routes—Direct Dehydroxyfluorination and Modular Fluoroalkylation —and a rigorous validation framework compliant with FDA and ICH guidelines.
Strategic Synthesis Planning
The choice of synthetic route depends on the precursor available and the stability of the scaffold.
Decision Matrix: Selecting Your Route
Route A: Direct Dehydroxyfluorination. Best when you already have the hydroxy-ethyl precursor (often the same precursor used for the radioactive step via tosylation).
Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®.
Route B: Modular Fluoroalkylation. Best when building the standard from a nucleophilic core (phenol, amine, or thiol) using a pre-fluorinated building block.
Figure 1: Decision tree for selecting the optimal synthetic route for fluoroethyl cold standards.
Protocol A: Direct Dehydroxyfluorination (The DAST Method)
This method converts a primary alcohol to a fluoride using Diethylaminosulfur trifluoride (DAST). It is the preferred route for converting hydroxy-ethyl precursors (e.g., for
standards).
Mechanism: The hydroxyl oxygen attacks the sulfur of DAST, displacing a fluoride ion. The released fluoride ion then performs an intramolecular
attack on the carbon, displacing the sulfur-leaving group.
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the substrate and dissolve in anhydrous DCM (0.1 M concentration).
Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Causality: Low temperature prevents elimination side-reactions (formation of vinyl groups) and controls the exothermic nature of DAST addition.
Addition: Add DAST dropwise via syringe.
Reaction: Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT) over 2–4 hours. Monitor via TLC.
Quench (Critical Safety Step): Cool back to 0°C. Slowly add sat. NaHCO
. Warning: Vigorous CO evolution will occur.
Workup: Extract with DCM (3x), wash organics with brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography (Silica gel).
Troubleshooting: If elimination (alkene formation) is observed, switch to Deoxo-Fluor® or XtalFluor-E® , which are thermally more stable and less prone to elimination [1].
Protocol B: Modular Fluoroalkylation
This method is used when the core scaffold (phenol, amine, amide) is available, and you wish to attach the fluoroethyl group directly. This mimics the "building block" approach often used in automated radiosynthesis modules.
Materials
Nucleophile: Phenol (Ar-OH) or Amine (R-NH
)
Alkylating Agent: 1-bromo-2-fluoroethane (BFE) or 2-fluoroethyl tosylate.[1]
Heating: Heat to 60–80°C for 2–4 hours. Note: BFE is volatile (bp ~72°C); use a sealed tube or efficient reflux condenser.
Workup: Dilute with water, extract with Ethyl Acetate.
Purification: Recrystallization or Column Chromatography.
Analytical Validation: The "Gold Standard"
The cold standard is not just a chemical reagent; it is a regulatory document . Its identity must be proven beyond doubt before it can validate a radiotracer.
Required Characterization Data
Technique
Purpose
Acceptance Criteria
H-NMR
Structural connectivity
Integration matches proton count; characteristic splitting of -CHF (dt, Hz).
F-NMR
Fluorine environment
Single peak (typically -200 to -230 ppm for alkyl fluorides). Absence of inorganic fluoride.
HRMS
Elemental composition
Mass error < 5 ppm.
HPLC Purity
Chemical Purity
> 95% (UV detection).
The Co-Injection Experiment (The Critical Test)
This is the ultimate test for releasing a PET tracer.
Inject Cold Standard: Run the cold standard (10–20 µg) on the QC HPLC system (UV detector). Record the Retention Time (
).
Inject Radioactive Sample: Run the synthesized
F-tracer (Gamma/Radio detector). Record Retention Time ().
Co-Injection (Spiking): Mix the cold standard and the hot tracer. Inject simultaneously.
Success Criteria: The UV peak and the Radioactive peak must align.
Offset Calculation: Account for the physical distance between the UV and Radio detectors.
Formula:
.
Tolerance: The capacity factor (
) difference should be < 2% [2].
DOT Diagram: Validation Workflow
Figure 2: The validation workflow ensuring the cold standard accurately identifies the radiotracer.
References
Organic Syntheses. (2020). Fluorination of Alcohols Using DAST. Organic Syntheses. Link
FDA Guidance for Industry. (2011). PET Drugs – Current Good Manufacturing Practice (CGMP). U.S. Food and Drug Administration.[2][3][4] Link
Johannes Gutenberg-Universität Mainz. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application. Link
National Institutes of Health (NIH). (2012). Radiochemical Syntheses: Radiopharmaceuticals for PET Imaging. Link
Reagents for synthesizing N-(2-fluoroethyl) amine derivatives
Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Radiochemists Version: 2.0 (Current as of Feb 2026) Abstract The -(2-fluoroethyl) amine motif is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Advanced Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Chemical Biologists, and Radiochemists
Version: 2.0 (Current as of Feb 2026)
Abstract
The
-(2-fluoroethyl) amine motif is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for ethyl groups to modulate lipophilicity () and metabolic stability by blocking -dealkylation. Furthermore, this moiety is the structural cornerstone of many F-labeled PET radiotracers. This guide moves beyond generic textbook methods, providing a decision-matrix for reagent selection based on substrate sensitivity, scale, and available precursors. We detail three primary synthetic pathways: Direct Alkylation , Reductive Amination , and Dehydroxyfluorination , supported by mechanistic insights into the "aziridinium trap" that often compromises yields.
Part 1: Strategic Reagent Selection
The choice of reagent is dictated by the basicity of the amine substrate and the presence of competing nucleophiles. Use the following logic flow to select the optimal pathway.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and chemical properties.
Direct alkylation is often plagued by dimerization. The product, a secondary 2-fluoroethylamine, possesses a nitrogen lone pair capable of intramolecular displacement of the fluorine (via Neighboring Group Participation), forming a reactive aziridinium ion . This intermediate reacts with another equivalent of amine, leading to piperazine byproducts or polymerization.
Key Control: Use a slight excess of the alkylating agent and strictly control temperature to favor intermolecular alkylation over intramolecular cyclization.
Protocol 1: Alkylation of Secondary Amines with BFE
Scope: Best for robust secondary amines.
Safety: BFE is volatile and a potent alkylator. Handle in a fume hood.
Materials:
Substrate: Secondary Amine (1.0 equiv)
Reagent: 1-Bromo-2-fluoroethane (1.2 – 1.5 equiv)
Base:
(3.0 equiv) or DIPEA (2.0 equiv)
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Workflow:
Preparation: Dissolve the amine (1.0 mmol) in anhydrous ACN (5 mL).
Activation: Add powdered
(3.0 mmol). Stir at room temperature (RT) for 15 minutes.
Addition: Add 1-bromo-2-fluoroethane (1.5 mmol). Note: If using DMF, add dropwise to prevent exotherms.
Reaction: Seal the vessel (pressure tube recommended due to BFE volatility) and heat to 60–70°C for 4–12 hours.
Self-Validation Point: Monitor TLC.[1][2] The product will be less polar than the starting amine. If a baseline spot appears (quaternary salt), reduce temperature.
Workup: Cool to RT. Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water (
) to remove DMF/ACN.
Purification: Flash chromatography.
Data Check:
F NMR should show a triplet of triplets (approx. -220 ppm) due to coupling with geminal protons and vicinal nitrogen protons.
Part 3: Method B - Reductive Amination
Primary Reagent: 2-Fluoroacetaldehyde diethyl acetal
Activation Reagent: Aqueous HCl (for in situ aldehyde generation)
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or
Mechanistic Insight: The "Soft" Approach
2-Fluoroacetaldehyde is unstable and polymerizes rapidly. It must be generated in situ from the acetal. This method avoids the formation of quaternary ammonium salts common in Method A because the intermediate iminium ion is reduced irreversibly to the amine.
Primary Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.
Precursor:
-(2-hydroxyethyl) amine derivatives.
Mechanistic Insight: Neighboring Group Participation (NGP)
When fluorinating an amino-alcohol, the nitrogen lone pair often attacks the activated alcohol (e.g., the O-DAST intermediate) faster than the fluoride ion does. This forms an aziridinium ion.[3]
The Risk: If the fluoride attacks the aziridinium ring at the more substituted carbon (regioselective opening), you may get a rearranged product.
The Fix: Protonate the amine (use HBF4 salt) or use an electron-withdrawing protecting group (amide/carbamate) on the nitrogen to suppress NGP.
Protocol 3: Fluorination of N-Protected Amino Alcohols
Scope: Best for late-stage fluorination of Boc/Cbz-protected amines.
Materials:
Substrate:
-Boc-aminoethanol derivative.
Reagent: Deoxo-Fluor (1.2 equiv) (More thermally stable than DAST).
Safety: Do not use glass syringes if possible (etching risk over time); plastic/polypropylene is preferred for handling HF sources.
Reaction: Allow to warm to RT naturally. Stir for 2 hours.
Quench:CRITICAL STEP. Cool to 0°C. Quench by dropwise addition of sat.
.
Warning: Vigorous
evolution.
Deprotection (Optional): If the free amine is required, treat the purified product with TFA/DCM.
Part 5: Radiochemistry (
F-Labeling)
Reagents:
Fluoroethyl tosylate (FEtTos) or 1-bromo-2-fluoroethane (BFE).[4]
For PET imaging, the synthesis must be rapid (<2 half-lives of
F, i.e., <220 mins).
Comparison of PET Reagents
Reagent
Synthesis Method
Purification
Reactivity
FEtTos
Dititosylate +
Requires HPLC (usually)
High
BFE
1,2-Dibromoethane +
Solid Phase Extraction (Sep-Pak)
Moderate (Volatile!)
Protocol Note:
BFE is preferred for automated modules because it can be purified by simple distillation or Sep-Pak cartridges, avoiding time-consuming HPLC.
Data Summary: Reagent Comparison
Reagent Class
Specific Reagent
Key Advantage
Major Limitation
Electrophile
1-Bromo-2-fluoroethane
Direct, cheap, simple workup.
Volatile; Aziridinium dimerization risk.
Electrophile
2-Fluoroethyl tosylate
Non-volatile, crystalline precursors.
Higher MW; Tosylate is a potent sensitizer.
Carbonyl
2-Fluoroacetaldehyde acetal
Mild; Prevents over-alkylation.
Requires acid hydrolysis step; Aldehyde is unstable.
Fluorinating
Deoxo-Fluor / DAST
Late-stage installation; High precision.
Explosion risk (DAST); Rearrangement via NGP.
Nucleophile
2-Fluoroethylamine HCl
"Reverse" synthesis (use with alkyl halides).
Amine can dimerize if free-based in concentrated form.
References
Reifenrath, W. G., et al. (1980).[5] "Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics." Journal of Medicinal Chemistry, 23(9), 985-990.[5] Link
Ono, T., et al. (1996).[6] "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction." Journal of Organic Chemistry, 61(19), 6563-6569.[6] Link
Wester, H. J., et al. (2003). "Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds." Nuclear Medicine and Biology, 30(1), 117-122. Link
Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination of Amino Alcohols." Organic Process Research & Development. (General reference for DAST/Deoxo-Fluor safety and handling).
BenchChem. (2025).[2] "A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor." Link
Improving yield in 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges encountered during the synthesis of 4-(Aminomethyl)-N-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges encountered during the synthesis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine .
This highly polar, 1,4-disubstituted cyclohexane diamine is a critical building block in medicinal chemistry, often utilized in the development of 1[1] and radiotracers. However, its synthesis is notoriously prone to poor stereocontrol, overalkylation, and catastrophic yield loss during fluorination or purification.
Below, you will find a mechanistic breakdown of the synthetic pathways, a targeted troubleshooting FAQ, quantitative stereochemical data, and a self-validating standard operating procedure (SOP).
Figure 1: Synthetic pathways. Route A avoids the reactive aziridinium intermediate seen in Route B.
Troubleshooting Guide & FAQs
Q1: I am using NaBH(OAc)₃ for the reductive amination of 4-(Boc-aminomethyl)cyclohexanone with 2-fluoroethanamine, but my cis/trans ratio is poor (favoring the cis-isomer). How can I enrich the trans-isomer?Mechanistic Cause: The bulky 4-(Boc-aminomethyl) group anchors the cyclohexane ring in a chair conformation, occupying the equatorial position[2]. During2[2], the imine carbon becomes
hybridized. Bulky reducing agents like NaBH(OAc)₃ suffer from 1,3-diaxial steric clashes if they attack from the axial face. Consequently, hydride attack occurs from the less hindered equatorial face, pushing the newly formed amine into the axial position (yielding the undesired cis-isomer)[3].
Solution: To achieve the trans-isomer (equatorial amine), you must use a smaller, more reactive hydride source that can attack from the axial face. Switching to3[3] or a combination of Ti(OiPr)₄ and NaBH₄ allows for thermodynamic control and axial attack, significantly enriching the trans-isomer.
Q2: I attempted to synthesize the N-(2-fluoroethyl) group by first reacting the ketone with ethanolamine, followed by fluorination with DAST. The yield is terrible and I see multiple spots on TLC. What went wrong?Mechanistic Cause: This is a classic case of neighboring group participation. Unprotected
-amino alcohols react with DAST to form an activated oxygen intermediate. The basic nitrogen lone pair rapidly acts as an internal nucleophile, displacing the leaving group to form a highly strained, 3-membered 4[4]. When fluoride attempts to open this ring, it lacks regiocontrol, leading to rearranged products, elimination, or polymerization.
Solution: You must protect the secondary amine (e.g., with a Boc or Cbz group) before DAST fluorination. The electron-withdrawing protecting group delocalizes the nitrogen lone pair, preventing aziridinium formation and allowing direct displacement by fluoride[4].
Q3: Can I just alkylate the primary amine directly with 1-bromo-2-fluoroethane instead of performing reductive amination?Mechanistic Cause: Direct alkylation of primary amines with alkyl halides typically results in severe overalkylation. The resulting secondary amine is more nucleophilic than the primary amine starting material, leading to a statistical mixture of primary, secondary, and tertiary amines.
Solution:5[5] is the self-validating standard because the imine intermediate is fully substituted at the carbon-nitrogen double bond, naturally halting the reaction at the secondary amine stage without risk of dialkylation.
Q4: The final deprotected diamine streaks heavily on silica gel, and I am losing over 40% of my yield during purification. How do I recover it?Mechanistic Cause: The final product is a highly polar, aliphatic diamine. The basic nitrogen atoms interact strongly with the acidic silanol groups on standard silica gel, causing irreversible binding and streaking.
Solution: Abandon standard silica gel for the final step. Switch to basic alumina chromatography, or isolate the product as a bis-HCl salt by bubbling HCl gas into a diethyl ether solution of the crude product, causing the pure diamine salt to precipitate quantitatively.
When executing Route A, the choice of reducing agent is the single most critical variable for yield and stereocontrol.
Reducing Agent
Hydride Attack Face
Major Isomer Formed
Typical Trans:Cis Ratio
NaBH(OAc)₃
Equatorial
Cis (Axial Amine)
30 : 70
NaBH₃CN
Mixed
Mixed
50 : 50
NaBH₄ / Ti(OiPr)₄
Axial
Trans (Equatorial Amine)
80 : 20
LiBH₄
Axial
Trans (Equatorial Amine)
85 : 15
Standard Operating Procedure: Trans-Selective Reductive Amination
This protocol utilizes the Ti(OiPr)₄ / NaBH₄ system to maximize the trans-isomer yield while preventing overalkylation.
Step 1: Imine Formation
Action: Dissolve 4-(Boc-aminomethyl)cyclohexanone (1.0 eq) and 2-fluoroethanamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) followed by Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours under N₂.
Causality: Triethylamine free-bases the 2-fluoroethanamine. Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium of imine formation to absolute completion without requiring Dean-Stark conditions.
Step 2: Reduction
Action: Cool the reaction mixture to 0 °C. Dissolve NaBH₄ (1.5 eq) in anhydrous ethanol and add dropwise to the DCM solution. Stir for 2 hours.
Causality: The smaller NaBH₄ hydride attacks the titanium-activated imine preferentially from the axial face. This pushes the bulky N-(2-fluoroethyl) group into the thermodynamically favored equatorial position, enriching the trans-isomer.
Step 3: Quenching & Workup
Action: Quench the reaction by adding water (1 mL per mmol of Ti). Stir vigorously until a white precipitate forms. Filter the suspension through a pad of Celite and wash with DCM. Extract the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.
Causality: Water hydrolyzes the titanium complexes into insoluble TiO₂, which must be removed via Celite to prevent devastating emulsions during aqueous extraction.
Step 4: Self-Validation Checkpoint
Action: Before proceeding to Boc-deprotection, analyze the crude mixture via ¹H NMR (CDCl₃).
Validation Logic: Locate the proton on the cyclohexane ring alpha to the secondary amine (C1-H). If the product is the desired trans-isomer (equatorial amine), the C1-H is axial and will appear as a broad multiplet (tt, ~2.5 ppm) due to large axial-axial coupling constants (
Hz). If the undesired cis-isomer is present, its C1-H is equatorial and will appear as a narrow multiplet (~2.9 ppm). Do not proceed to deprotection unless the broad multiplet dominates.
Technical Support Center: Purification of Hydrophilic Fluorinated Amines
The following guide is structured as a specialized Technical Support Center for researchers handling Hydrophilic Fluorinated Amines . These molecules present a unique "purification paradox": they possess the high polarit...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a specialized Technical Support Center for researchers handling Hydrophilic Fluorinated Amines .
These molecules present a unique "purification paradox": they possess the high polarity of amines (making them water-soluble) combined with the electron-withdrawing nature of fluorine (which lowers basicity and alters lipophilicity). Standard organic workups often fail, leading to low recovery or persistent emulsions.
Current Status: Operational
Ticket Topic: Isolation, Extraction, and Chromatography of Water-Soluble Fluorinated Amines
Assigned Specialist: Senior Application Scientist
Module 1: The "Catch and Release" Isolation Protocol
Issue: "My product is stuck in the aqueous layer, and standard extraction with DCM or EtOAc yields nothing."
Diagnosis: Hydrophilic fluorinated amines often have high water solubility (LogP < 0). Liquid-liquid extraction is inefficient. The most robust method for isolating these compounds from non-basic impurities is Strong Cation Exchange (SCX) Solid Phase Extraction .
The Solution: SCX "Catch and Release"
This method uses a silica-bonded propylsulfonic acid phase to chemically bind the amine (Catch), allowing you to wash away neutrals and acids, and then release the amine with a basic solvent.
Step-by-Step Protocol
Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of water (or the loading solvent).
Loading: Dissolve your crude mixture in a non-protic solvent (DCM, THF) or slightly acidic water (pH 3-4). Load onto the cartridge.
Note: The amine will bind to the sulfonic acid moieties.
Washing (The Clean-up): Flush with 5–10 CV of MeOH or ACN.
Result: This removes neutral impurities, non-basic fluorinated byproducts, and starting materials.
Elution (The Release): Elute with 2 M Ammonia in Methanol (or 5%
in MeOH).
Mechanism:[1][2] The excess ammonia deprotonates the amine, breaking the ionic bond with the sulfonic acid.
Concentration: Evaporate the filtrate carefully (see Module 3 regarding volatility).
Workflow Visualization
Figure 1: Logical flow of the SCX Catch and Release strategy for amine isolation.
Module 2: Chromatographic Separation (HILIC vs. RP)
Issue: "My peak shape is terrible on C18 (tailing), or the compound elutes at the solvent front (void volume)."
Diagnosis:
Retention Failure: Fluorinated amines are too polar for standard C18 retention.
Tailing: Interaction between the basic amine and residual silanols on the silica surface.[3]
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the "Gold Standard" for hydrophilic amines. It creates a water-rich layer on the surface of a polar stationary phase.
Method Selection Matrix
Feature
Reverse Phase (C18)
Reverse Phase (C18-PFP)
HILIC (Amide/Silica)
Best For
Lipophilic amines (LogP > 1)
Fluorinated aromatics / Isomers
Hydrophilic amines (LogP < 0)
Mobile Phase
Water / ACN (High Water)
Water / MeOH
ACN / Water (High Organic)
Buffer
0.1% TFA or Formic Acid
Ammonium Formate
10–20 mM Ammonium Formate/Acetate
pH Strategy
Acidic (keep amine protonated)
Acidic
Buffer pH 3–6 (controls ionization)
Why it fails
Analyte elutes in void volume.
Insufficient retention for aliphatics.
Requires long equilibration.
Troubleshooting HILIC
Problem: Drifting retention times.
Fix: HILIC columns require extensive equilibration (20+ column volumes) to establish the water layer on the silica surface.
Problem: Peak splitting.
Fix:Sample Diluent Mismatch. Do NOT inject the sample dissolved in 100% water. Dissolve in 80:20 ACN:Water. Injecting pure water disrupts the HILIC partition mechanism at the head of the column.
Module 3: The pKa Shift & Extraction Physics
Issue: "I adjusted the pH to 10, but I still can't extract the amine into DCM."
Scientific Insight:
Fluorine is highly electronegative.[4] When placed near an amine (e.g.,
-position like CF3-CH2-NH2), it pulls electron density away from the nitrogen.
Effect: This lowers the pKa of the conjugate acid.
Consequence: The amine becomes a weaker base. However, this usually means it is easier to deprotonate (lower pH required to reach free base).
The Real Problem: It is not the pH; it is the Partition Coefficient (LogD) . Even as a free base, the polar fluorinated group and the amine make the molecule highly water-soluble.
Data: pKa Shifts of Fluorinated Amines
Compound
Structure
Approx pKa (Conjugate Acid)
Extraction Strategy
Ethylamine
~10.7
Standard Base Wash (pH > 12)
2-Fluoroethylamine
~9.0
pH > 10.5
2,2,2-Trifluoroethylamine
~5.7
Base not required (Free base at pH 7)
Critical Protocol Adjustment:
For highly fluorinated amines (like trifluoroethylamine derivatives), the amine is often neutral at physiological pH. Do not use strong acid washes to remove impurities, as you might protonate the amine and lose it to the aqueous waste. Conversely, if you are trying to extract it out of water, simply salting out (saturating with NaCl) is more effective than pH adjustment alone.
Module 4: Handling Volatility & Salt Formation
Issue: "I had 500 mg of product, I put it on the high-vac, and now I have 50 mg."
Diagnosis: Low molecular weight fluorinated amines are extremely volatile as free bases.
The Solution: Immediate Salt Formation
Never store hydrophilic fluorinated amines as free bases. Isolate them as Hydrochloride (HCl) or Oxalate salts.
Protocol: Precipitation of Amine Salts
Elution: Collect the amine fraction from your SCX or HILIC purification.
Acidification:
For HCl Salt: Add 1.1 equivalents of 4M HCl in Dioxane or 1M HCl in Diethyl Ether .
For Oxalate Salt: Add 1 equivalent of oxalic acid dissolved in a minimum amount of acetone.
Precipitation: The fluorinated amine salt is usually less soluble in ether/dioxane than the free base. A white precipitate should form.
Filtration: Filter the solid. Do not rotary evaporate to dryness if avoiding heat is possible; filtration is gentler.
Decision Tree: Isolation Strategy
Figure 2: Strategic decision tree for handling volatility and selecting purification modes.
Frequently Asked Questions (FAQ)
Q: Can I use standard Silica Gel chromatography?A: Generally, no. Amines interact strongly with acidic silanols, causing severe tailing and irreversible adsorption. If you must use normal phase silica, pretreat the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to neutralize the active sites before loading your sample.
Q: My compound is not UV active. How do I detect it?A: Fluorinated amines often lack chromophores.
Recommended: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .
Alternative: Derivatize a small aliquot with Fmoc-Cl or Ninhydrin (for primary/secondary amines) to visualize on TLC.
19F NMR: Use quantitative 19F NMR of crude vs. purified fractions to track recovery.
Q: Why is my yield >100% after SCX?A: You likely eluted excess ammonium salts. The "Release" step uses Ammonia/MeOH.[3][5] If you don't evaporate thoroughly (or if your amine forms a stable complex with ammonium), you will weigh residual salts. Co-evaporate with DCM or Toluene to help remove residual ammonia.
Q: I see an emulsion during extraction. How do I break it?A: Fluorinated compounds are notorious for emulsions.[6]
Filter the mixture through a pad of Celite (emulsions are often stabilized by particulate matter).
Brine: Add saturated NaCl.
Solvent Switch: Try 2-MeTHF (2-Methyltetrahydrofuran) instead of DCM. It separates better from water and has higher solubility for polar amines.
References
Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Guides. Link
Teledyne ISCO. "RediSep SCX Column: Catch and Release Purification." Chromatography Application Note AN39. Link
Biotage. "ISOLUTE® SCX-2: Efficient isolation of a wide range of basic compounds." Biotage Product Notes. Link
University of Washington Proteomics Resource. "Cation-Exchange Separation SCX and Detergent Removal Protocols." UW Proteomics Protocols. Link
National Institutes of Health (NIH). "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux." PMC Articles. Link
Restek Corporation. "How to Avoid Common Problems with HILIC Methods." Restek ChromaBLOGraphy. Link
Technical Support Center: Troubleshooting Reductive Alkylation with 2-Fluoroacetaldehyde
Welcome to the technical support guide for reductive alkylation using 2-fluoroacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the valuable flu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for reductive alkylation using 2-fluoroacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the valuable fluoroethyl moiety into their molecules. As Senior Application Scientists, we understand that while this reaction is powerful, the unique properties of 2-fluoroacetaldehyde can present specific challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.
This section covers the fundamental questions you should consider before starting your experiment. Understanding the "why" behind your choices is the first step toward a successful reaction.
Q1: What is reductive alkylation, and why is it the preferred method for synthesizing N-fluoroethyl amines?
Reductive alkylation is a cornerstone C-N bond-forming reaction in modern organic synthesis.[1] It typically involves a two-step sequence within a single pot:
Condensation: An amine nucleophilically attacks the carbonyl carbon of an aldehyde (like 2-fluoroacetaldehyde) or a ketone to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an iminium ion (from secondary amines).
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine/iminium ion to furnish the new secondary or tertiary amine.
This method is highly favored over direct alkylation (e.g., using 2-fluoroethyl halides) because it elegantly avoids the common problem of overalkylation, where the newly formed amine product reacts further with the alkylating agent.[2][3] Reductive alkylation provides a much more controlled and often higher-yielding route to the desired mono-alkylated product.[2]
Q2: What are the key properties of 2-fluoroacetaldehyde I should be aware of before starting?
2-fluoroacetaldehyde is a highly valuable but challenging reagent. Its unique properties demand careful handling and consideration:
High Reactivity: The electron-withdrawing fluorine atom on the alpha-carbon makes the carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack.[4] This enhances its reactivity in imine formation but also makes it prone to side reactions.
Instability and Hydration: It is a volatile, colorless liquid that is unstable and typically exists in equilibrium with its hydrate form in aqueous or protic solutions.[4] This can affect stoichiometry if not accounted for.
Toxicity: Like many small fluorinated molecules, 2-fluoroacetaldehyde is a potent cardiotoxic and neurotoxic agent, primarily through its metabolic conversion to fluoroacetate, a Krebs cycle inhibitor.[4][5] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]
Q3: How do I choose the right reducing agent for this specific reaction?
The choice of reducing agent is critical for success. The goal is to select a hydride source that reduces the iminium ion much faster than it reduces the starting 2-fluoroacetaldehyde.
Strong, inexpensive, and common reducing agent.[7]
Readily available and cost-effective.
Can readily reduce the starting 2-fluoroacetaldehyde, leading to 2-fluoroethanol as a major byproduct.[2][12] Requires a two-step approach (pre-formation of imine).
Senior Scientist Recommendation: For reactions with the highly reactive 2-fluoroacetaldehyde, Sodium Triacetoxyborohydride (STAB) is the strongly recommended choice.[9] Its mildness and high selectivity for the iminium ion minimize the risk of reducing the starting aldehyde, leading to cleaner reactions and higher yields of the desired product in a convenient one-pot procedure.[8][9]
Section 2: Common Troubleshooting Scenarios
Even with the best plan, experiments can falter. This section addresses the most common issues encountered during reductive alkylation with 2-fluoroacetaldehyde.
Q4: My reaction yield is very low or I'm not seeing any product. What are the most likely causes?
Low or no yield is a common frustration. A systematic approach to troubleshooting is essential. Follow this diagnostic flowchart to identify the root cause.
Q5: I'm observing significant formation of 2-fluoroethanol. How can I prevent this side reaction?
The formation of 2-fluoroethanol is a classic sign that your reducing agent is reducing the starting aldehyde before it can form the imine. This is especially common with potent reductants like sodium borohydride (NaBH₄).[12]
Solutions:
Switch to STAB: As mentioned, Sodium Triacetoxyborohydride is highly selective for the iminium ion over the aldehyde.[8] This is the most effective solution.
Modify the Procedure: If you must use NaBH₄, you cannot perform a one-pot reaction. First, stir the amine and 2-fluoroacetaldehyde (often with a catalytic amount of acetic acid) for 1-2 hours to maximize imine formation.[12] Only then should you add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to further temper its reactivity.
Q6: My starting amine is complex and has other reducible functional groups (e.g., esters, amides, nitro groups). How do I ensure selectivity?
This is where the mild and chemoselective nature of borohydride-based reagents shines.
STAB (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN) are ideal choices. They will readily reduce the iminium ion intermediate while leaving esters, amides, nitriles, and nitro groups untouched under standard conditions. Ketones are generally not reduced by STAB, making it highly selective for aldehydes.[7]
Avoid powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) if your substrate contains sensitive functional groups that you wish to preserve.
Q7: The reaction seems to stall before reaching completion. How can I drive it to completion?
A stalled reaction often points to an unfavorable equilibrium in the initial imine-forming step, which is frequently the rate-limiting part of the sequence.[14]
Solutions:
Catalytic Acid: If you haven't already, add 1.0-1.2 equivalents of a weak acid like glacial acetic acid. This protonates the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate.[1]
Water Removal: The formation of an imine is a condensation reaction that releases one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the product. Add activated 3Å or 4Å molecular sieves to the reaction mixture.
Increase Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular condensation step.
Extend Reaction Time: Some reductive aminations, especially with less nucleophilic amines, can be sluggish and may require stirring overnight or even for 24-48 hours.[12] Monitor progress by TLC or LCMS before quenching.
Section 3: Protocol and Purification Guidance
Q8: Can you provide a reliable starting protocol for the reductive alkylation of a primary amine with 2-fluoroacetaldehyde using STAB?
Certainly. This protocol is a robust starting point for many primary and secondary amines. Always perform reactions under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of STAB.
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Glacial Acetic Acid (1.1 equiv)
Step-by-Step Methodology:
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add your amine (1.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon.
Dissolution: Add anhydrous DCM (or DCE) to dissolve the amine (aim for a concentration of ~0.1-0.5 M).
Addition of Reagents: To the stirring solution, add the acetic acid (1.1 equiv) followed by the 2-fluoroacetaldehyde solution (1.1-1.2 equiv).
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This allows for the formation of the iminium ion intermediate.
Addition of Reductant: Carefully add the Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LCMS until the starting amine is consumed (typically 2-24 hours).
Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes until gas evolution ceases.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q9: What is the best way to work up and purify the final N-fluoroethylated amine product?
Purification of amines can be tricky due to the basicity of the nitrogen atom, which leads to strong interactions with acidic silica gel, causing peak tailing and poor separation.[15]
Recommended Purification Strategy:
Initial Workup: The basic wash (e.g., with NaHCO₃) during the workup is crucial to neutralize any remaining acetic acid and quench the borate byproducts.
Chromatography Modifier: For standard silica gel flash chromatography, add a small amount of a competing base to your eluent system. A common and effective choice is to use a mobile phase containing 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexanes/Ethyl Acetate + 1% TEA). This will occupy the acidic sites on the silica, allowing your product to elute with symmetrical peaks.[15]
Amine-Functionalized Silica: For particularly difficult separations, consider using pre-packed columns with an amine-functionalized stationary phase (SiO₂-NH).[15] These columns effectively mask the acidic silanol groups, often providing excellent separation without the need for mobile phase modifiers.
Acid/Base Extraction: For some products, an acid-base extraction can be a highly effective non-chromatographic purification method. This involves dissolving the crude material in an organic solvent, extracting with dilute aqueous acid (e.g., 1M HCl) to protonate the amine into the aqueous layer, washing the aqueous layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) and re-extracting the pure amine back into an organic solvent.
Yadav, J. S., Reddy, B. V. S., Kumar, G. M., & Madan, C. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Synthetic Communications, 36(22), 3351-3356. [Link]
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
Poirier, M. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(17), 1952-1955. [Link]
Lemaire, C., et al. (2006). [18F]Fluoroacetaldehyde, a new reagent for direct radiofluoroalkylation. Journal of Labelled Compounds and Radiopharmaceuticals, 49(5), 435-445. [Link]
Reddit. (2025, March 07). Question about reductive amination reaction procedure. [Link]
Ball, M., et al. (2025, August 08). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 6, 8039. [Link]
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.[Link]
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]
Tarasevich, V. A., & Kozlov, N. G. (1993). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. In Catalysis of Organic Reactions. CRC Press. [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
Murphy, C. D., et al. (2001). Biotransformation of fluoroacetaldehyde to fluoroacetate and 4-fluorothreonine in S. cattleya. Angewandte Chemie International Edition, 40(8), 1533-1536. [Link]
Leclere, M., et al. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 227-233. [Link]
Removing unreacted starting materials from fluorinated amine mixtures
Welcome to the Technical Support Center for the purification of fluorinated amine mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges as...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of fluorinated amine mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these valuable compounds. The introduction of fluorine into amine-containing molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] However, these same properties can complicate the removal of unreacted starting materials and byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these purification challenges effectively. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of fluorinated amine reaction mixtures. Each issue is presented with potential causes and step-by-step solutions.
Issue 1: Co-elution of Fluorinated Amine and Non-fluorinated Starting Material in Normal-Phase Chromatography
Scenario: You have performed a reaction to synthesize a fluorinated amine. Upon attempting to purify the product using standard silica gel column chromatography, you observe that your desired fluorinated amine co-elutes with a non-fluorinated starting material (e.g., a non-fluorinated amine or electrophile).
Root Cause Analysis: The introduction of fluorine can significantly decrease the polarity of a molecule. A highly fluorinated amine may have a polarity very similar to a less polar, non-fluorinated starting material, leading to poor separation on silica gel.
Troubleshooting Protocol:
Method Selection: When standard chromatography fails, consider alternative purification strategies that exploit the unique properties of fluorinated compounds.
Fluorous Solid-Phase Extraction (F-SPE): This technique is specifically designed for the separation of fluorinated and non-fluorinated compounds.[3][4]
Principle: F-SPE utilizes a silica gel stationary phase modified with a perfluorinated carbon chain (e.g., -Si(Me)2CH2CH2C8F17).[3][4] Fluorinated compounds are retained on the column, while non-fluorinated compounds are washed away with a "fluorophobic" solvent.[4]
Elution Strategy:
Loading: Dissolve the crude reaction mixture in a suitable solvent and load it onto the pre-conditioned F-SPE cartridge.
Wash (Fluorophobic Pass): Elute with a fluorophobic solvent system such as 80:20 methanol/water or acetonitrile/water to remove the non-fluorinated starting materials.[4]
Elution (Fluorophilic Pass): Elute the desired fluorinated amine with a more fluorophilic solvent, such as a fluorinated solvent or a highly organic mobile phase.
Reverse-Phase Chromatography: If the fluorinated amine is significantly more hydrophobic than the starting material, reverse-phase HPLC can be an effective separation method.[5]
Column Selection: C8 or C18 columns are standard choices. For highly fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity.[5]
Mobile Phase: A gradient of water (often with a modifier like formic acid or TFA for amines) and an organic solvent like acetonitrile or methanol is typically used.
Issue 2: Emulsion Formation During Acid-Base Extraction
Scenario: You are attempting to use liquid-liquid extraction (LLE) to separate your basic fluorinated amine from neutral or acidic starting materials. Upon shaking the biphasic mixture (e.g., dichloromethane and aqueous HCl), a stable emulsion forms, preventing clear phase separation.
Root Cause Analysis: Some fluorinated compounds can act as surfactants, stabilizing the interface between the organic and aqueous layers. This is particularly true for amphiphilic molecules containing both a highly fluorinated "tail" and a polar amine "head."
Troubleshooting Protocol:
Minimize Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mass transfer without excessive emulsification.
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6] The increased ionic strength of the aqueous layer can help to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.
Change Solvents:
Switch to a less dense organic solvent like diethyl ether or ethyl acetate if you were using a denser solvent like dichloromethane. This can sometimes alter the interfacial properties and reduce emulsion formation.
Consider using a solvent system specifically designed for fluorinated compounds if available.
Centrifugation: If a small-scale emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break up the emulsion.
Issue 3: Unreacted Nucleophilic Amine Starting Material Remains
Scenario: The reaction has gone to completion, but an excess of a highly nucleophilic (and often basic) non-fluorinated amine starting material remains in the mixture with your fluorinated product.
Root Cause Analysis: Many reactions require an excess of one reagent to drive the reaction to completion. Removing this excess reagent is a common purification challenge.
Troubleshooting Protocol:
Scavenger Resins: This is a highly effective and straightforward method for removing excess nucleophiles.[7][8][9]
Principle: Scavenger resins are solid-supported reagents with functional groups designed to react with and "scavenge" specific types of molecules from a solution.[7][9] For an excess amine, an isocyanate or aldehyde functionalized resin is effective.[8]
Procedure:
Choose a scavenger resin with a functional group that will react with the excess amine but not your desired fluorinated product.
Add the scavenger resin to the crude reaction mixture and stir for a specified time (consult the manufacturer's protocol).
Remove the resin-bound scavenger and the captured starting material by simple filtration.[7][8] The purified fluorinated amine remains in the filtrate.
Acid-Base Extraction: This classic technique is highly effective for separating amines from neutral compounds.[10][11][12]
Principle: Basic amines can be protonated with an acid to form water-soluble ammonium salts.[11][12]
Procedure:
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
Separate the layers. The organic layer now contains the neutral product (if applicable).
To recover the amine, basify the aqueous layer with a base like NaOH to deprotonate the ammonium salt, causing the neutral amine to precipitate or form a separate layer that can be extracted back into an organic solvent.[12]
Frequently Asked Questions (FAQs)
Q1: What is the first purification method I should try for a novel fluorinated amine?
A1: A good starting point is a simple acid-base liquid-liquid extraction if your starting materials have different acid/base properties than your product.[10][11] For example, if you are reacting a neutral electrophile with an amine, an acid wash can remove the unreacted amine. This method is quick, inexpensive, and does not require specialized equipment. If this fails or is not applicable, flash column chromatography on silica gel is a standard next step.
Q2: Are there any special safety considerations when working with fluorinated amines?
A2: Yes. While the safety profile of each compound is unique, many organofluorine compounds have enhanced biological activity and can be more persistent in the environment.[13] Always consult the Safety Data Sheet (SDS) for your specific compounds. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all materials with care.
Q3: Can I use distillation to purify my fluorinated amine?
A3: Distillation is a viable option if your fluorinated amine is a liquid and has a boiling point that is significantly different from the unreacted starting materials and byproducts.[14][15] Fluorination often lowers the boiling point of a molecule compared to its non-fluorinated analog.[15] Vacuum distillation can be used for high-boiling or thermally sensitive compounds.[15]
Q4: My fluorinated amine is a solid. How does this affect my purification strategy?
A4: If your product is a solid and the impurities are liquids or have very different solubilities, crystallization can be a very effective purification technique. You will need to identify a solvent or solvent system in which your fluorinated amine has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Q5: What are "scavenger resins" and how do they work for amine purification?
A5: Scavenger resins are a type of solid-supported reagent used to remove excess reactants or byproducts from a reaction mixture.[7][9] They consist of an insoluble polymer bead with a chemically reactive functional group attached.[9] For removing excess primary or secondary amines, a resin with an isocyanate functional group is often used, which reacts to form a urea that is bound to the solid support.[8][16] The key advantage is that the unwanted material becomes part of the solid phase and can be easily removed by filtration, simplifying the workup process significantly.[7][16]
Experimental Protocols & Data
Protocol: Purification of a Fluorinated Amine using Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines a general procedure for separating a "lightly" fluorinated amine product from a non-fluorinated starting material.
Materials:
Crude reaction mixture
FluoroFlash® SPE cartridge (or similar fluorous silica gel)
SPE manifold
Solvent A (Fluorophobic): 80:20 Methanol/Water
Solvent B (Fluorophilic): Methanol or Acetonitrile
Collection vials
Procedure:
Cartridge Conditioning: Condition the F-SPE cartridge by passing 5-10 mL of Solvent B through it, followed by 5-10 mL of Solvent A. Do not let the cartridge run dry.
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the loading solvent (ideally Solvent A or a solvent in which the mixture is soluble and miscible with Solvent A). Apply the sample to the top of the conditioned cartridge.
Wash (Removal of Non-fluorinated Impurities): Pass 10-20 mL of Solvent A through the cartridge. Collect this fraction and analyze by TLC or LC-MS to confirm the removal of the non-fluorinated starting material.
Elution (Collection of Fluorinated Amine): Elute the desired fluorinated amine by passing 10-15 mL of Solvent B through the cartridge. Collect this fraction in a separate vial.
Analysis and Concentration: Analyze the eluted fraction for purity. Combine pure fractions and remove the solvent under reduced pressure.
Data Presentation: Solvent Selection for Liquid-Liquid Extraction
The choice of solvent is critical for a successful liquid-liquid extraction. The following table provides a guide to common solvents and their properties.
Organic Solvent
Density (g/mL)
Immiscible with Water?
Notes
Diethyl Ether
0.713
Yes
Highly volatile and flammable. Less dense than water.
Ethyl Acetate
0.902
Yes
Good general-purpose extraction solvent. Less dense than water.
Dichloromethane
1.33
Yes
Denser than water (will be the bottom layer). Good for extracting a wide range of compounds.
Hexanes
~0.66
Yes
For very non-polar compounds. Less dense than water.
Visualization
Decision Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for choosing an appropriate purification strategy for your fluorinated amine mixture.
Caption: Decision tree for selecting a purification method.
References
Amerigo Scientific. Scavenger Resins. Retrieved from [Link]
Wikipedia. Acid–base extraction. Retrieved from [Link]
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved from [Link]
DR-NTU. Liquid-liquid extraction with fluorinated and non-fluorinated diethyl malonate. Retrieved from [Link]
Zhang, W. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. ACS Combinatorial Science, 9(5), 434-440. Retrieved from [Link]
Zhang, W., & Chen, C. H. (2007). 96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification. ACS Combinatorial Science, 9(6), 504-509. Retrieved from [Link]
Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Retrieved from [Link]
Wikipedia. Liquid–liquid extraction. Retrieved from [Link]
ACS Publications. Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. Retrieved from [Link]
Sopachem. Solid-Supported Reagents and Scavengers. Retrieved from [Link]
PubMed. Homogeneous liquid-liquid extraction method for spectrofluorimetric determination of chlorophyll a. Retrieved from [Link]
Google Patents. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
MDPI. Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 8(9), 787-799. Retrieved from [Link]
Lin, M. H., & Lin, H. C. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. International Journal of Molecular Sciences, 13(12), 16757-16768. Retrieved from [Link]
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
O'Hagan, D. (2008). Contemporary synthetic strategies in organofluorine chemistry. Journal of Fluorine Chemistry, 129(8), 643-654. Retrieved from [Link]
PubMed Central (PMC). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]
CHEManager Online. Two New Ways to Fluorinated Structures. Retrieved from [Link]
Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
Royal Society of Chemistry. CHAPTER 9: Fluorinations Not Using Fluorine Gas. Retrieved from [Link]
PubMed Central (PMC). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
ResearchGate. Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Retrieved from [Link]
ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]
Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]
ACS Publications. Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
University of Rochester Chemistry Department. How To: Purify by Distillation. Retrieved from [Link]
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
PubMed Central (PMC). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Retrieved from [Link]
University of Rochester Chemistry Department. Remove Sticky Reagents. Retrieved from [Link]
Google Patents. DE3606941A1 - METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
Restek. Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]
Beilstein-Institut. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
ResearchGate. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Retrieved from [Link]
Royal Society of Chemistry. Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Retrieved from [Link]
High-Resolution Mass Spectrometry Comparison Guide: CID vs. HCD Fragmentation of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Introduction and Analytical Challenge In modern drug discovery and pharmacokinetics, fluorinated cycloaliphatic diamines such as 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (Exact Mass: 174.15 Da) are increasingly u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Challenge
In modern drug discovery and pharmacokinetics, fluorinated cycloaliphatic diamines such as 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (Exact Mass: 174.15 Da) are increasingly utilized as versatile structural motifs to improve metabolic stability and target affinity. During liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the structural elucidation and quantification of this compound depend heavily on the chosen gas-phase fragmentation technique.
This guide objectively compares the performance of two primary fragmentation modes—Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) —to help scientists optimize their targeted metabolomics and bioanalytical workflows.
Mechanistic Causality: Why CID and HCD Yield Different Spectra
Electrospray Ionization (ESI) is a "soft" ionization technique that efficiently protonates basic functional groups, such as the primary and secondary amines in 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine, yielding an intact [M+H]⁺ precursor ion at m/z 175.16[1]. However, the subsequent fragmentation of this precursor is entirely dependent on the physics of the collision cell.
Collision-Induced Dissociation (CID) in Ion Traps
CID operates via resonance excitation. The precursor ion is excited by a specific frequency and undergoes slow, incremental heating through collisions with a light inert gas (typically Helium)[2].
Causality: Because the kinetic energy is deposited slowly (over milliseconds), the molecule fragments via the lowest-energy dissociation pathways. For our target compound, this results in the neutral loss of ammonia (-17 Da) and hydrogen fluoride (-20 Da).
Limitation: Ion trap CID is subject to the Mathieu equation's "1/3rd rule," meaning product ions with an m/z less than one-third of the precursor m/z cannot be trapped and are lost from the spectrum[2].
Higher-Energy Collisional Dissociation (HCD) in Orbitraps
HCD is a beam-type collisional dissociation technique where ions are accelerated into a potential well and collide with a heavier gas (typically Nitrogen)[2].
Causality: The energy transfer is instantaneous and highly energetic, bypassing the lowest-energy pathways and forcing deeper structural cleavage[3]. This shatters the cyclohexane ring and cleaves the fluoroethyl group.
Advantage: HCD lacks the 1/3rd rule low-mass cutoff, allowing for the detection of critical low-mass diagnostic reporter ions (e.g., the fluoroethyl cation)[2].
Comparative Data Analysis
The following tables summarize the quantitative differences in fragmentation performance between CID and HCD for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine.
Table 1: Precursor and Expected Fragment Ions
Ion Type
Formula
Theoretical m/z
Neutral Loss
Primary Generation Mode
Precursor [M+H]⁺
C9H20FN2⁺
175.1606
N/A
ESI(+) Source
Fragment 1
C9H17FN⁺
158.1341
-17 Da (NH3)
CID / HCD (Low NCE)
Fragment 2
C9H19N2⁺
155.1544
-20 Da (HF)
CID / HCD (Low NCE)
Fragment 3
C8H14FN⁺
145.1262
-30 Da (CH2NH2)
HCD (Medium NCE)
Fragment 4
C7H14N⁺
112.1122
-63 Da (C2H6FN)
HCD (High NCE)
Table 2: CID vs. HCD Performance Comparison
Parameter
Ion Trap CID
Orbitrap HCD
Analytical Impact
Activation Speed
Slow (Milliseconds)
Instantaneous
HCD reduces cycle time for UHPLC peaks.
Low-Mass Cutoff
Yes (~ m/z 58)
No
HCD allows detection of small reporter ions.
Fragmentation Depth
Shallow (Peripheral loss)
Deep (Backbone cleavage)
HCD provides superior structural elucidation.
Optimal Energy
25-35 (Arbitrary Units)
30-45 NCE (Normalized)
HCD requires precise NCE tuning for stability.
Visualizations of Fragmentation and Workflow
Caption: Fragmentation pathways of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine.
Caption: Self-validating LC-MS/MS workflow comparing CID and HCD fragmentation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in quality control gates that must be passed before data acquisition can proceed.
Step 1: System Suitability and Self-Validation (Crucial Gate)
Prepare a System Suitability Test (SST) solution containing 10 ng/mL of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine and 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., a ¹³C₆-analog).
Inject a solvent blank, followed by three replicate injections of the SST.
Validation Criteria: The system is only validated for sample analysis if:
No carryover is detected in the blank (Signal-to-Noise < 3).
The SIL-IS co-elutes within ±0.05 minutes of the target analyte.
The mass accuracy of the [M+H]⁺ precursor (m/z 175.1606) is ≤ 3 ppm.
Step 2: UHPLC Separation
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation for ESI).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Tuning and Acquisition
ESI Source Parameters: Set capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas to 40 arb units.
CID Acquisition (QqQ or Ion Trap):
Isolate m/z 175.16 with a 1.0 Da window.
Apply collision energy at 30 (arbitrary units).
Monitor transitions: 175.16 → 158.13 and 175.16 → 155.15.
HCD Acquisition (Orbitrap):
Isolate m/z 175.16 with a 1.0 Da window.
Apply a Normalized Collision Energy (NCE) stepped gradient of 25, 35, and 45.
Acquire high-resolution MS/MS spectra (Resolution = 35,000 at m/z 200).
Extract accurate mass fragments: 145.1262 and 112.1122.
Step 4: Data Processing
Process the acquired spectra using vendor-specific software. For absolute quantification in biological matrices, utilize the HCD-derived m/z 112.11 fragment as the primary quantifier due to its high specificity and absence of background interference, utilizing the CID-derived m/z 158.13 fragment as a secondary qualifier.
References
Pejchinovski, M., et al. "Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine." Proteomics Clinical Applications, 2015.[Link]
Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation." AnalyteGuru, 2025.[Link]
Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports (RSC Publishing), 2016.[Link]
A Comparative Guide to HPLC Retention Strategies for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Introduction 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is a diamine that presents a significant analytical challenge due to its physicochemical properties. As a small, highly polar molecule, it possesses two basic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is a diamine that presents a significant analytical challenge due to its physicochemical properties. As a small, highly polar molecule, it possesses two basic amine functionalities and lacks a native chromophore, making it difficult to retain by traditional reversed-phase chromatography and to detect using standard UV-Vis detectors. Furthermore, the presence of multiple chiral centers necessitates stereospecific analytical methods in many drug development contexts.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this and similar polar diamines. We will explore the causality behind various experimental choices, compare alternative analytical techniques, and provide detailed protocols to empower researchers, scientists, and drug development professionals to build robust and reliable analytical methods.
PART 1: HPLC Method Development: A Multi-Modal Approach
The retention of a highly polar, ionizable compound like 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is critically dependent on the chosen stationary phase and mobile phase conditions. A single approach is rarely sufficient; therefore, a systematic evaluation of different chromatographic modes is the most effective strategy.
The Challenge with Conventional Reversed-Phase (RP-HPLC)
A standard C18 column is often the first choice in method development. However, for this analyte, it is largely unsuitable. The molecule's high polarity leads to minimal interaction with the nonpolar stationary phase, resulting in poor or no retention.[1] Furthermore, using highly aqueous mobile phases (e.g., >95% water) to promote retention can lead to a phenomenon known as "phase collapse" or "dewetting," where the mobile phase is expelled from the pores of the stationary phase, causing drastic loss of retention and reproducibility.[2][3]
While adjusting the mobile phase pH to suppress the ionization of the amine groups (high pH) can increase retention, it is often insufficient for such a polar compound and can be detrimental to the stability of silica-based columns.[4][5][6]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Primary Alternative
HILIC is a powerful technique for retaining and separating highly polar compounds.[7][8] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.
Mechanism of Retention: In HILIC, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like our target diamine, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water or buffer) in the mobile phase.[9] This results in an elution order that is often the reverse of what is observed in RP-HPLC.[1]
Causality: The choice of a HILIC column is a direct response to the analyte's high polarity. By providing a polar stationary phase, we create a system where the analyte can favorably partition, leading to predictable and controllable retention.
Mixed-Mode Chromatography (MMC): The Power of Multiple Retention Mechanisms
Mixed-mode chromatography is an advanced technique that utilizes stationary phases engineered with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) ligands on a single support.[10][11] This dual functionality provides a powerful tool for analyzing complex samples containing analytes with a wide range of polarities and charge states.[12][13]
Mechanism of Retention: For our protonated diamine, a mixed-mode column combining reversed-phase and strong cation-exchange (SCX) properties would be ideal. The cation-exchange groups would provide strong retention for the positively charged amine groups, while the reversed-phase backbone would offer secondary interactions. Retention and selectivity can be finely tuned by adjusting mobile phase pH, ionic strength, and organic solvent concentration.[14]
Causality: MMC is chosen for its enhanced selectivity and ability to retain polar, ionizable compounds without the need for ion-pairing reagents, making it highly compatible with mass spectrometry (MS).[13]
Ion-Pairing Chromatography (IPC): A Classical Approach
Ion-pairing chromatography is a technique used within a reversed-phase system to enhance the retention of ionic analytes.[15] A large, hydrophobic counter-ion (the ion-pairing reagent) is added to the mobile phase.
Mechanism of Retention: For our positively charged diamine, an alkyl sulfonate (e.g., heptanesulfonic acid) would be used as the ion-pairing reagent. This reagent forms a neutral, hydrophobic ion-pair with the analyte, which is then retained by the nonpolar C18 stationary phase.[16][17] The critical factors controlling retention are the pH, the concentration of the ion-pairing reagent, and the organic modifier concentration.[15]
Causality and Drawbacks: IPC is a powerful tool for achieving retention but has significant drawbacks. The ion-pairing reagents are often non-volatile and can permanently contaminate the HPLC column and system, causing strong ion suppression in MS detection.[13][18] For this reason, it is often avoided in modern laboratories equipped with LC-MS.
PART 2: Addressing Detection Challenges
The cyclohexyl and ethyl moieties of the target analyte do not possess a strong UV chromophore, making detection by standard HPLC-UV detectors challenging and insensitive.
Pre-Column Derivatization
To overcome this limitation, a common strategy is pre-column derivatization, where the analyte is reacted with a labeling agent to attach a UV-absorbing or fluorescent tag.[19] This not only enhances sensitivity but can also improve chromatographic properties.[20]
Common derivatizing reagents for primary and secondary amines include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[21][22]
Dansyl Chloride: Reacts with both primary and secondary amines to produce highly fluorescent and UV-active derivatives.[20]
Mass Spectrometry (MS) Detection
The most effective solution for both detection and identification is to couple the HPLC system to a mass spectrometer. LC-MS provides high sensitivity and selectivity without the need for derivatization and offers structural information for unequivocal peak identification. HILIC and MMC are particularly well-suited for LC-MS analysis due to their use of volatile mobile phases.[13][23]
PART 3: Comparison with Alternative Analytical Methodologies
While HPLC is a versatile tool, other techniques may offer advantages for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a high-resolution separation technique, but direct analysis of polar diamines is difficult due to their low volatility and tendency to interact with active sites in the GC system.[24] Therefore, derivatization is mandatory to convert the amines into more volatile and thermally stable derivatives (e.g., by acylation).[25][26] GC coupled with MS provides excellent sensitivity and structural confirmation.[27]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, especially for chiral separations.[28] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (like methanol). SFC offers several advantages:
Speed: Lower viscosity of the mobile phase allows for higher flow rates and faster separations.[28]
Green Chemistry: Reduces the consumption of organic solvents.
Chiral Separations: SFC is often superior to HPLC for chiral separations on polysaccharide-based stationary phases.[29][30]
For amine analysis, basic additives are typically added to the modifier to improve peak shape and prevent analyte interaction with the stationary phase.[31]
PART 4: Data Presentation & Experimental Protocols
Comparative Performance of HPLC Modes
The following table summarizes the expected chromatographic performance for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine using different HPLC modes. The data is illustrative, based on established chromatographic principles for similar polar amines.
Chromatographic Mode
Stationary Phase
Mobile Phase Principle
Expected Retention Time (t R )
Peak Shape (Asymmetry)
MS Compatibility
Key Advantage
RP-HPLC
C18
High Aqueous
Very Low (< 2 min)
Poor (Tailing)
High
Not Recommended
HILIC
Amide
High Acetonitrile
Good (5-10 min)
Excellent
Excellent
Best for polar retention
Mixed-Mode
C18 / SCX
ACN/Buffered
Excellent (>10 min)
Excellent
Excellent
High retention & selectivity
Ion-Pairing
C18
ACN/Water + IP Reagent
Good (8-15 min)
Good
Very Poor
Retention without special columns
Experimental Workflows & Diagrams
The logical workflow for developing an HPLC method for this analyte involves a series of decisions starting from the analyte's properties.
Caption: Decision workflow for HPLC method development.
Experimental Protocol: HILIC-MS Method
This protocol provides a starting point for the analysis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine using HILIC coupled with mass spectrometry.
1. Instrumentation and Reagents
HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.
Acetonitrile (LC-MS Grade).
Formic Acid (LC-MS Grade).
Water (18.2 MΩ·cm).
2. Chromatographic Conditions
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
0.0 - 1.0 min: 95% B
1.0 - 7.0 min: 95% to 60% B
7.0 - 7.1 min: 60% to 95% B
7.1 - 10.0 min: 95% B (Re-equilibration)
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
3. Mass Spectrometer Conditions (Positive ESI Mode)
Capillary Voltage: 3.0 kV
Source Temperature: 150 °C
Desolvation Temperature: 450 °C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 800 L/hr
Data Acquisition: Monitor the protonated molecular ion [M+H]+.
4. Sample Preparation
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 10 µg/mL.
Vortex to mix and filter through a 0.22 µm PVDF filter before injection.
Conclusion
The analysis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine requires a departure from standard reversed-phase HPLC protocols. A systematic approach focusing on HILIC or Mixed-Mode Chromatography will yield the most robust and reliable retention. Coupling these separation techniques with mass spectrometry is highly recommended to overcome the inherent detection challenges and provide definitive structural confirmation. For chiral analysis, SFC should be considered a powerful and efficient alternative. By understanding the underlying chemical principles and selecting the appropriate analytical technology, researchers can successfully develop and validate methods for this challenging class of compounds.
References
Click to expand
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
Amines-Ion Pairing.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
(PDF) Mixed-Mode Chromatography.
Chiral SFC-UV separation of amine and imine derivative using standard...
Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice. PubMed.
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
The GC-MS analysis of isocyanate diamine-metabolites. Urine samples...
Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatiz
Ammonia as a preferred additive in chiral and achiral applications of supercritical fluid chromatography for small, drug-like molecules. PubMed.
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace.
Rules of Thumb for Reversed‑Phase LC: What's In Your Chrom
HILIC – The Rising Star of Polar Chrom
Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS).
Mass Spectrometry of Diamines: A Compar
Recent Advances in Separ
Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA. PMC.
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Comparative Analysis: 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine vs. Non-Fluorinated Analogs in Drug Design
Executive Summary In modern medicinal chemistry, the strategic replacement of standard alkyl groups with fluorinated bioisosteres is a powerful tool for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic replacement of standard alkyl groups with fluorinated bioisosteres is a powerful tool for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an in-depth technical comparison between the versatile building block 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine and its non-fluorinated counterpart, 4-(Aminomethyl)-N-ethylcyclohexanamine . By analyzing the physicochemical shifts induced by the 2-fluoroethyl moiety, this guide equips researchers with the mechanistic rationale and self-validating experimental protocols necessary to evaluate these analogs in drug discovery pipelines.
Mechanistic Insights: The "Fluorine Effect"
The substitution of a hydrogen atom for a fluorine atom on an alkyl chain is fundamentally an electronic maneuver rather than a steric one. While the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[1][2], its extreme electronegativity profoundly alters the molecule's behavior:
pKa Modulation & Membrane Permeability: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds of the ethyl chain[1]. This pulls electron density away from the adjacent secondary amine, significantly reducing its basicity (pKa). While a standard N-ethyl amine typically exhibits a pKa of ~10.5, the N-(2-fluoroethyl) analog drops to approximately 9.0[3]. At physiological pH (7.4), this lower pKa increases the fraction of the un-ionized (neutral) species by over an order of magnitude, directly driving enhanced passive lipid bilayer diffusion and Blood-Brain Barrier (BBB) penetration[3][4].
Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol)[2]. Cytochrome P450 (CYP) enzymes frequently target N-alkyl groups for oxidative N-dealkylation via hydrogen atom transfer (HAT). By replacing a vulnerable C–H bond with a robust C–F bond, the fluoroethyl group sterically and electronically shields the adjacent carbon, drastically reducing clearance rates and extending the compound's half-life[4][5].
Physicochemical Comparison
The following table summarizes the divergent physicochemical properties resulting from the N-(2-fluoroethyl) substitution.
Strong -I effect of fluorine reduces proton affinity at the nitrogen lone pair.
Ionization at pH 7.4
>99.9% Protonated
~97% Protonated (30x increase in neutral fraction)
Lower pKa shifts the Henderson-Hasselbalch equilibrium toward the neutral species.
Lipophilicity (LogD)
Lower (Highly hydrophilic)
Higher (Optimal for membrane partitioning)
Increased neutral fraction enhances partitioning into the hydrophobic lipid bilayer.
Metabolic Liability
High (Rapid CYP-mediated N-dealkylation)
Low (Resistant to α- and β-oxidation)
High C-F bond dissociation energy prevents CYP450 hydrogen atom abstraction.
Protein Interactions
Standard H-bond donor/acceptor
Altered donor capacity; F acts as weak acceptor
Fluorine can engage in orthogonal multipolar interactions with protein backbones.
Pharmacokinetic Optimization Workflow
The logical progression of how fluorination resolves common liabilities in amine-based pharmacophores is mapped below.
Fig 1: Pharmacokinetic optimization logic of N-(2-fluoroethyl) substitution vs. N-ethyl analogs.
Self-Validating Experimental Protocols
To empirically validate the advantages of the fluorinated analog, the following self-validating assay protocols must be employed. Every step is designed with built-in causality to ensure rigorous, reproducible data.
Protocol A: Shake-Flask LC-MS Determination of LogD (pH 7.4)
This protocol quantifies the effective lipophilicity of the compounds at physiological pH, directly validating the pKa-driven permeability shift.
Solvent Saturation: Vigorously stir equal volumes of 1-octanol and 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.
Causality: Pre-saturating the phases prevents volume shifts during the actual assay, ensuring that thermodynamic equilibrium is achieved without solvent micro-partitioning errors.
Sample Preparation: Spike the compounds into the PBS phase at a final concentration of 10 µM.
Causality: Utilizing a low concentration prevents compound self-association or micelle formation, which would artificially skew the partition coefficient.
Partitioning: Add an equal volume of the pre-saturated 1-octanol to the spiked PBS. Shake at 300 RPM for 60 minutes at 25°C, followed by centrifugation at 3,000 × g for 10 minutes.
Causality: Shaking maximizes the interfacial surface area for rapid mass transfer, while centrifugation breaks any formed micro-emulsions, ensuring a crisp phase boundary for accurate sampling.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS. Calculate LogD as
.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay assesses the protective effect of the C-F bond against CYP450-mediated oxidative degradation.
Pre-Incubation: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
Causality: Pre-incubation allows the highly lipophilic compound to partition into the microsomal lipid bilayer and associate with the CYP active sites, ensuring the metabolic reaction begins precisely upon cofactor initiation.
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.
Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur, serving as a built-in negative control.
Time-Course Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).
Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting metabolism at exact time points. The internal standard normalizes any matrix effects or ionization suppression during subsequent mass spectrometry.
Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
) and half-life ().
References
The Many Roles for Fluorine in Medicinal Chemistry
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
The role of fluorine in medicinal chemistry
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed)
URL:[Link]
Applications of Fluorine in Medicinal Chemistry
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Physicochemical Implications of Fluorine Substitution
Source: Current Pharmaceutical Design (Universidade do Porto Repository)
URL:[Link]
Precision Reference Standards for 18F-Labeled Cyclohexyl Amine Radiotracers: A Comparative Technical Guide
Topic: Reference Standards for 18F-Labeled Cyclohexyl Amine Radiotracers Focus: Sigma-1 Receptor ( R) and NMDA Receptor Ligands Executive Summary: The Criticality of the Cold Standard In the development of PET radiopharm...
Executive Summary: The Criticality of the Cold Standard
In the development of PET radiopharmaceuticals, the Reference Standard (the non-radioactive,
F-isotopologue) is not merely a quality control reagent; it is the anchor of pharmacological validity. For 18F-labeled cyclohexyl amine derivatives —a structural class dominating Sigma-1 (R) and NMDA receptor imaging—the integrity of this standard is the primary determinant of data accuracy.
This guide objectively compares the performance of key radiotracers in this class, specifically focusing on the Spirocyclic Piperidines ([18F]Fluspidine) versus the Aryl-Piperidines ([18F]FPS) , and defines the rigorous requirements for their chemical reference standards.
The Core Challenge: Chirality and Lipophilicity
Cyclohexyl amine scaffolds (e.g., phencyclidine derivatives, spirocyclic piperidines) often possess chiral centers. A reference standard that fails to distinguish between enantiomers (
vs. ) renders the resulting PET data uninterpretable due to vast differences in binding affinity () and washout kinetics.
Comparative Analysis: Product Performance
We evaluate three primary "products" (tracer systems) utilized in neuroimaging drug development. The "Product" here refers to the Radiotracer + Reference Standard System .
Kinetics: The (S)-enantiomer is preferred for clinical imaging because the (R)-enantiomer exhibits extremely slow washout (pseudo-irreversible binding), complicating kinetic modeling.
Mechanism: Adamantane/Cyclohexyl amine derivative targeting the PCP intrachannel site.
Performance:
Drawback: High non-specific binding in white matter; poor affinity for the PCP site compared to native ligands. Included here as a negative control reference for scaffold limitations.
To validate these tracers, the Reference Standard (Cold Standard) must meet specific Critical Quality Attributes (CQAs).
Chemical Purity & Identity[3][10][11]
Purity:
by HPLC.
Identity:
H-NMR, C-NMR, Mass Spectrometry (HRMS), and Chiral HPLC retention time confirmation.
Salt Form: For cyclohexyl amines, the HCl or Tosylate salt is preferred over the free base for the reference standard to ensure long-term stability and water solubility during HPLC co-injection.
Enantiomeric Purity (The Critical Variable)
For Fluspidine , the reference standard must be enantiomerically pure (
).
Risk:[4] Using a racemic reference standard for (S)-[18F]Fluspidine QC will result in a split or broadened UV peak that may not align perfectly with the radioactive peak if the chiral HPLC method separates them, or worse, masks the presence of the wrong isomer in the radioactive product.
Experimental Protocols
Protocol A: Synthesis of Reference Standard (Cold Fluspidine)
Note: This describes the non-radioactive synthesis for establishing the standard.
Precursor: Start with the pure (S)-configured tosylate precursor.
Fluorination: React with TBAF (Tetra-n-butylammonium fluoride) in THF at reflux. Crucial: Avoid harsh conditions that might cause racemization of the spiro-center.
Protocol B: Quality Control (Self-Validating System)
This protocol ensures the radiotracer identity using the Reference Standard.
System: HPLC with simultaneous UV (
nm) and Gamma (NaI) detection.
Column: Chiralpak AD-H or equivalent (to verify enantiomeric purity of the final tracer).
Mobile Phase: Isohexane:Ethanol (90:10) or Ammonium Formate/Acetonitrile gradient (if using reverse phase).
Procedure:
Inject Reference Standard (20
L, 100 g/mL). Record Retention Time ().
Inject Radiotracer.[5][6][7][8][9][10][11] Record Retention Time (
).
Acceptance Criteria:
.
Note: The radioactive detector is downstream of the UV; account for the time delay (
).
Visualizing the Workflow
The following diagram illustrates the production and validation logic for chiral cyclohexyl amine tracers.
Figure 1: Production and Quality Control workflow for chiral 18F-labeled cyclohexyl amines. The Reference Standard (Green) is the critical control point for identity and chiral purity verification.
Expert Commentary & Causality
The "Pseudo-Carrier" Effect
In the synthesis of high-molar-activity cyclohexyl amines, a common failure mode is the presence of non-radioactive impurities that co-elute with the tracer. If the Reference Standard is not rigorously characterized, these impurities may be mistaken for the product or ignored.
Consequence: This lowers the Effective Molar Activity (
). For R imaging, where receptor density () can be low in disease states, low leads to significant receptor occupancy by the cold mass, blunting the PET signal.
Why (S)-Fluspidine over (R)-Fluspidine?
While (R)-Fluspidine has higher affinity (
nM), its residence time on the receptor is too long. In a 90-minute PET scan, it fails to reach equilibrium, making the calculation of Binding Potential () unreliable. The (S)-enantiomer ( nM) strikes the perfect balance: high specificity but fast enough kinetics to allow for reversible modeling (Logan Plot).
Brust, P. et al. (2014). Distinctive In Vivo Kinetics of the New
Receptor Ligands (R)-(+)- and (S)-(–)-18F-Fluspidine in Porcine Brain. Journal of Nuclear Medicine. Link
Waterhouse, R.N. et al. (2003). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)-methyl)piperidine ([18F]FPS) in healthy humans. Nuclear Medicine and Biology. Link
FDA Guidance for Industry. PET Drug Products—Current Good Manufacturing Practice (cGMP). Link
Beaurain, M. et al. (2023).[12] Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation. Molecular Imaging and Biology. Link
Comparative QC Analysis Guide: Purity Determination of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
The Analytical Challenge & Mechanistic Background As a building block in drug development, 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (C9H19FN2, MW: 174.26 g/mol ) presents a trifecta of analytical challenges that...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge & Mechanistic Background
As a building block in drug development, 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (C9H19FN2, MW: 174.26 g/mol ) presents a trifecta of analytical challenges that render traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective:
Lack of a Chromophore: The molecule consists entirely of aliphatic rings and chains. Without a conjugated π-system, it does not absorb UV light above 210 nm—a spectral region plagued by heavy background noise from mobile phase solvents.
High Polarity & Basicity: The presence of both a primary and a secondary amine makes the molecule highly polar and positively charged at physiological and acidic pH. On standard reversed-phase C18 silica columns, these amines strongly interact with residual silanols, causing severe peak tailing and poor recovery.
Volatility & Adsorption: While semi-volatile, free aliphatic amines readily hydrogen-bond to the active sites of standard gas chromatography (GC) inlet liners and stationary phases, leading to sample degradation and loss of sensitivity.
To establish a robust Quality Control (QC) strategy, analysts must deploy orthogonal techniques that bypass the need for UV absorbance while accommodating the molecule's basicity. This guide objectively compares three field-proven methodologies: HILIC-CAD , GC-FID , and 1H qNMR .
Decision tree for selecting the optimal QC analytical method for non-chromophoric aliphatic amines.
Method 1: HILIC-CAD (The High-Throughput Impurity Profiler)
Mechanism & Causality:
Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to retain the highly polar diamine using an aqueous-organic mobile phase rich in acetonitrile. Because the analyte lacks a chromophore, we couple the separation to a Charged Aerosol Detector (CAD). CAD is a mass-flow dependent, universal detector that measures the charge transferred to residual aerosol particles after the mobile phase is evaporated[1].
Step-by-Step Protocol
Column Selection: Equip the system with a zwitterionic HILIC column (e.g., ZIC-HILIC, 150 × 4.6 mm, 5 µm).
Mobile Phase Preparation:
Phase A: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Causality: A low pH ensures both amine groups are fully protonated, locking the molecule into a single charge state to prevent mixed-mode retention and peak tailing).
Phase B: 100% Acetonitrile.
Gradient Elution: Run a gradient from 90% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min.
Detector Settings: Set the CAD evaporation temperature to 50°C. (Causality: 50°C is sufficient to volatilize the mobile phase but low enough to preserve the non-volatile amine salt as solid aerosol particles for detection)[1].
Self-Validating System (SST):
CAD response is inherently non-linear (often quadratic). The System Suitability Test must include a multi-level calibration curve (e.g., 50%, 100%, and 150% of the nominal 1 mg/mL concentration). The system is validated for QC release only if the power-function transformed data yields a coefficient of determination (R²) ≥ 0.995[1].
Method 2: GC-FID (The Volatiles & Solvents Screen)
Mechanism & Causality:
Flame Ionization Detection (FID) is highly sensitive to carbon-hydrogen bonds, making it an excellent universal detector for aliphatic compounds. To prevent the basic amines from irreversibly binding to the silica backbone of standard GC columns, a specifically base-deactivated system must be employed.
Step-by-Step Protocol
Column Selection: Install a base-deactivated capillary column engineered for amines (e.g., CP-Volamine or Rtx-Volatile Amine, 30 m × 0.32 mm).
Inlet Parameters: Set the injection port to 250°C with a split ratio of 20:1. Use a base-deactivated glass liner.
Oven Program: Initial hold at 60°C for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes to bake out strongly retained impurities.
Detector Settings: FID at 280°C with optimized gas flows (H2 at 40 mL/min, Air at 400 mL/min).
Self-Validating System (SST):
Inject a resolution mixture containing the analyte and a structurally similar synthetic precursor (e.g., a cyclohexanone intermediate). The system is valid if the critical pair resolution (Rs) > 2.0 and the amine peak tailing factor (Tf) is < 1.5, proving the inlet liner and column are free of active adsorption sites.
Method 3: 1H Quantitative NMR (The Absolute Purity Benchmark)
Mechanism & Causality:
Quantitative NMR (qNMR) is a primary ratio method. Unlike chromatography, it does not require a reference standard of the analyte itself. The integral of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal, allowing for absolute mass fraction purity determination using a certified internal calibrant[2],[3].
Logical workflow and causality of absolute purity determination using 1H qNMR.
Step-by-Step Protocol
Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the amine analyte and ~10 mg of Maleic Acid (Internal Calibrant, IC, certified purity >99.9%).
Solvent Selection: Co-dissolve the mixture in 0.6 mL of Deuterium Oxide (D2O). (Causality: D2O rapidly exchanges the labile -NH2 and -NH- protons, removing them from the spectrum. This prevents broad, unpredictable signals that overlap with the aliphatic ring protons)[2].
Acquisition Parameters: Acquire data on a 600 MHz NMR spectrometer using a 90° pulse angle.
Data Processing: Manually phase and baseline-correct the spectrum. Integrate the distinct -CH2F doublet of triplets (~4.5 ppm, 2H) against the Maleic acid singlet (~6.3 ppm, 2H)[3]. Calculate absolute purity using the standard qNMR equation:
P_analyte = (I_analyte / I_IC) × (N_IC / N_analyte) × (MW_analyte / MW_IC) × (m_IC / m_analyte) × P_IC
Self-Validating System (SST):
The longitudinal relaxation time (T1) must be experimentally determined using an Inversion-Recovery sequence prior to quantitative acquisition. The relaxation delay (D1) must be set to > 5 × T1 of the slowest relaxing proton. This ensures >99.3% magnetization recovery, a strict mathematical prerequisite for absolute quantitative integrity[2].
Comparative Performance Data
The table below summarizes the empirical performance metrics of the three methodologies when applied to aliphatic diamines.
Parameter
HILIC-CAD
GC-FID (Base-Deactivated)
1H qNMR
Detection Mechanism
Charged aerosol particle scattering
Flame ionization of carbon ions
Nuclear magnetic resonance
Analyte Reference Std Required?
Yes
Yes
No (Uses Internal Calibrant)
Typical LOD / LOQ
~5 ng / 15 ng (on column)
~2 ppm / 10 ppm
~0.1% (Mass fraction)
Method Precision (RSD%)
< 2.0%
< 1.5%
< 0.5%
Run Time per Sample
15 - 20 minutes
20 - 25 minutes
5 - 10 minutes (Post-prep)
Primary QC Utility
Routine batch release, trace impurities
Residual solvents, volatile impurities
Reference standard qualification
Conclusion & Decision Matrix
For the QC analysis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine , relying on a single analytical technique introduces significant risk due to the compound's unique physicochemical properties.
1H qNMR should be deployed as the apex method for qualifying primary reference standards and establishing absolute mass balance.
HILIC-CAD serves as the workhorse for routine batch release and profiling non-volatile synthetic impurities.
GC-FID remains indispensable for monitoring volatile residual solvents and low-molecular-weight process impurities that might co-elute in the solvent front of LC methods.
Operational Guide for the Safe Handling and Disposal of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
In modern drug development and chemical synthesis, the utilization of fluorinated aliphatic amines like 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine presents unique logistical and safety challenges. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development and chemical synthesis, the utilization of fluorinated aliphatic amines like 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine presents unique logistical and safety challenges. As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox—it is a critical component of laboratory safety and environmental stewardship.
This compound features two highly reactive amine groups (a primary aminomethyl and a secondary fluoroethyl-substituted amine) alongside a stable carbon-fluorine (C-F) bond. This dual-nature creates a matrix of hazards: the amines dictate high basicity and corrosivity, while the fluoroethyl group mandates strict halogenated waste protocols to prevent the release of toxic hydrogen fluoride (HF) gas during destruction.
Physicochemical Hazard Profile
Before executing any disposal protocol, it is imperative to understand the physicochemical properties that govern the compound's behavior in waste streams. The table below summarizes the quantitative and qualitative data that dictate our operational parameters.
Property
Characteristic
Operational Implication
Chemical Class
Fluorinated Aliphatic Amine
Must be strictly segregated into Halogenated waste streams; highly toxic to aquatic life.
Functional Groups
Primary/Secondary Amines, Fluoroethyl
Highly basic and nucleophilic. Will react exothermically with acids and oxidizing agents.
Estimated pKa
~10.0 – 10.5
Aqueous waste streams will be highly alkaline and may require active neutralization prior to collection.
EPA Waste Code
D002 (if aqueous pH ≥ 12.5)
Classified as a characteristic corrosive waste under RCRA if pH thresholds are met[1].
Thermal Stability
High C-F bond dissociation energy
Standard incineration is insufficient. Requires >1100°C thermal destruction with acid gas scrubbers.
Mechanistic Rationale for Specialized Disposal
The disposal of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine cannot follow standard organic solvent workflows. Drain disposal is strictly prohibited for non-approved halogenated organic compounds [2].
The Causality of High-Temperature Incineration:
The C-F bond is one of the strongest in organic chemistry. If this compound is processed in a standard municipal or low-temperature incinerator (~800°C), the thermal energy is insufficient to completely mineralize the molecule. This incomplete combustion leads to the volatilization of fluorinated fragments or the generation of hydrogen fluoride (HF) gas. Therefore, disposal must be routed to specialized hazardous waste facilities capable of sustaining temperatures >1100°C, equipped with sodium hydroxide (NaOH) wet scrubbers to capture HF as harmless sodium fluoride (NaF).
Methodology 1: In-Lab Waste Segregation and Collection
To ensure compliance and prevent incompatible chemical reactions, implement the following self-validating protocol for daily laboratory waste generation.
Step 1: Waste Stream Characterization
Identify the matrix of the waste: Is the compound dissolved in an aqueous buffer, an organic solvent, or contaminating solid consumables (e.g., Kimwipes, gloves)?
Step 2: Aqueous pH Adjustment (The Self-Validating Neutralization)
Action: If the waste is aqueous, test the initial pH. If pH ≥ 12.5, it is a D002 corrosive waste [1].
Execution: Place the waste container in an ice bath to absorb the heat of neutralization. Slowly add dilute hydrochloric acid (1M HCl) dropwise while stirring magnetically.
Validation: Test the solution with a broad-range pH strip. A stable reading between pH 6.0 and 8.0 that persists for 5 minutes validates the completion of the neutralization process.
Step 3: Halogenated Segregation
Action: Route the neutralized aqueous waste or the organic solvent mixture into designated Halogenated Waste carboys.
Causality: Mixing this compound with non-halogenated waste will contaminate the entire bulk container, leading to improper incineration routing and severe regulatory fines.
Step 4: Container Decontamination
Action: Empty primary reagent containers must be triple-rinsed with a compatible solvent (e.g., methanol or water) before being discarded as regular solid waste.
Rule: The rinsate from these washes must be collected and disposed of as halogenated hazardous waste [3].
Waste Segregation Workflow
The following diagram maps the logical decision tree for routing 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine waste, ensuring no single point of failure in the segregation process.
Fig 1: Operational workflow for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine waste segregation.
Methodology 2: Spill Response and Decontamination
In the event of an accidental release, the high basicity of the aliphatic amine poses an immediate inhalation and contact hazard.
Step 1: Isolation and PPE
Evacuate non-essential personnel from the immediate area. Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. If the spill occurs outside a fume hood, a half-face respirator with an organic vapor/acid gas cartridge is required.
Step 2: Containment and Absorption
Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand).
Causality: Never use combustible materials like sawdust; aliphatic amines can generate sufficient heat upon reaction with atmospheric moisture or trace acids to ignite porous organics.
Step 3: In-Situ Neutralization
Carefully broadcast a weak, solid acid (such as citric acid powder or sodium bisulfate) over the absorbed spill. This neutralizes the amine's basicity, significantly reducing its volatility and corrosivity before physical handling.
Step 4: Collection and Decontamination
Use a non-sparking plastic scoop to collect the neutralized slurry into a high-density polyethylene (HDPE) bucket.
Seal and label the container as "Halogenated Solid Waste - Spill Debris."
Wash the spill surface with a 5% citric acid solution followed by water, collecting all rinsate into the halogenated aqueous waste stream.
References
Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste
Source: United States Environmental Protection Agency (US EPA) / eCFR
URL: [Link]
Title: Hazardous Waste and Disposal Guidelines
Source: American Chemical Society (ACS)
URL: [Link]
Title: Laboratory Guide for Managing Chemical Waste
Source: Vanderbilt University Medical Center (VUMC) Office of Clinical and Research Safety
URL: [Link]
Handling
Personal protective equipment for handling 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Operational and Safety Guide: Handling 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is not currently available in pu...
Author: BenchChem Technical Support Team. Date: March 2026
Operational and Safety Guide: Handling 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is not currently available in public databases. This guide is constructed based on an expert analysis of its constituent functional groups: an aliphatic amine, a primary amine, and a fluorinated ethyl group. The recommendations herein are derived from the known hazards of analogous compounds. Before commencing any work, users are required to perform a comprehensive, institution-specific risk assessment and consult with their organization's Environmental Health & Safety (EHS) department. This document serves as a foundational resource, not a substitute for a formal SDS.
Hazard Assessment: A Molecule-Centric Approach
The chemical 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is a substituted aliphatic amine. Its hazard profile is dictated by the synergistic effects of its core structure and functional moieties.
Aliphatic Amine Core: The cyclohexanamine structure renders the molecule caustic and corrosive.[1][2] Amines are known to be severe irritants to the skin, eyes, and mucous membranes.[1][3] Direct contact can lead to rapid tissue damage and chemical burns.[4][5][6] Inhalation of vapors, which may have a strong ammonia-like odor, can irritate the entire respiratory tract, causing coughing and shortness of breath.[1][3]
Organofluorine Moiety: The presence of a carbon-fluorine bond introduces additional toxicological considerations.[7] Halogenated organic compounds can pose risks of liver and kidney damage with prolonged exposure and may be persistent in the environment.[1][8] Upon combustion or in the event of a fire, toxic and corrosive byproducts such as hydrogen fluoride may be released.[9][10]
Anticipated Hazard Summary:
Hazard Type
Description
Primary Route of Exposure
Corrosive
Causes severe skin burns and eye damage upon contact.[4][11][12]
Dermal, Ocular
Toxic
Harmful if swallowed, inhaled, or absorbed through the skin.[4][13] May affect the central nervous system, liver, and kidneys.[1]
Inhalation, Dermal, Ingestion
Irritant
Vapors are irritating to the respiratory system, nose, and throat.[1][3]
Inhalation
Flammable
Lower aliphatic amines can be flammable, with vapors forming explosive mixtures with air.[1][4]
Ignition of Vapors
| Environmental | Halogenated organic compounds can be persistent and harmful to aquatic life.[8][14] | Improper Disposal |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory for handling this compound. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedure.
Operation
Eye/Face Protection
Skin & Body Protection
Respiratory Protection
Weighing & Solution Prep
Chemical splash goggles and a full-face shield.[2][15][16]
Chemical-resistant gloves (Nitrile or Neoprene, utility grade over exam gloves for larger quantities), flame-resistant lab coat, and chemical-resistant apron.[15][17] Closed-toe shoes are mandatory.[2]
Required if ventilation is inadequate or when handling powders. Use a NIOSH-certified respirator with an organic vapor cartridge.[4][18][19]
Reaction & Work-up
Chemical splash goggles and a full-face shield.[2][15][16]
Chemical-resistant gloves (Nitrile or Neoprene), flame-resistant lab coat, and chemical-resistant apron.[15][17]
Work must be conducted in a certified chemical fume hood. Respirator should be on standby for emergencies.[17]
Handling Spills
Chemical splash goggles and a full-face shield.[16]
Heavy-duty chemical-resistant gloves, chemical-resistant suit or apron, and boots.[16]
A NIOSH-certified respirator with an organic vapor cartridge is necessary.[16] For large spills, a self-contained breathing apparatus (SCBA) may be required.[5]
Not typically required if handling sealed waste containers in a well-ventilated area.
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, pre-defined protocol is essential for mitigating risk. This workflow provides a self-validating system for safe handling.
Preparation & Handling
Preparation : Always work within a certified chemical fume hood to control vapor exposure.[17] Confirm that an ANSI-approved emergency eyewash station and safety shower are immediately accessible (within 10 seconds travel time).[17][20] Don all PPE as specified in the table above before entering the lab space where the chemical is stored or handled.[18][19]
Handling : When weighing the solid, do so within the fume hood to prevent inhalation of fine particulates.[16] When preparing solutions, always add the amine compound to the solvent slowly and in a controlled manner to avoid splashing.[16] Never add solvent to the bulk amine. Keep all containers tightly closed when not in active use.[4][16][21]
Post-Procedure : Thoroughly decontaminate all work surfaces and equipment after use. Segregate all waste as detailed in the disposal plan. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[5]
Emergency & Spill Response Plan
Immediate and correct action during an emergency is critical to minimizing harm.
Exposure Response
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[20][22] Seek immediate medical attention.[10][22]
Skin Contact : Promptly remove all contaminated clothing while flushing the affected area with large volumes of water for at least 15 minutes in a safety shower.[20][22] Seek immediate medical attention.[22]
Inhalation : Move the affected individual to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical services.[23]
Ingestion : Do NOT induce vomiting.[23][24] Rinse the mouth thoroughly with water and seek immediate medical attention.[25][24]
Spill Cleanup
Only trained personnel with appropriate PPE and spill kits should manage chemical spills.
Call your institution's emergency response team and EHS department immediately.[20] Do not attempt to clean up a large spill yourself.[20]
Disposal Plan: Environmental Responsibility
Improper disposal of halogenated organic compounds can lead to significant environmental harm. A segregated waste stream is mandatory.
Waste Segregation : All waste containing 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine, including contaminated solvents, solids, and disposable labware, must be collected in a dedicated "Halogenated Organic Waste" container.[8][21][29] Do not mix with non-halogenated waste.[21][29] This is critical as disposal methods differ significantly, and cross-contamination increases disposal costs and environmental risk.[8][29]
Container Labeling : Waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Corrosive, Toxic, Flammable).[8][21] Use your institution's official hazardous waste tags.
Storage : Store waste containers in a designated satellite accumulation area. The containers must be kept closed at all times except when adding waste, and they should be stored in secondary containment to prevent spills.[8]
Disposal Method : Halogenated waste is typically disposed of via high-temperature incineration by a certified hazardous waste management company.[9][30] Never dispose of this chemical down the drain or in regular trash.[21] Contact your institution's EHS department to arrange for pickup and disposal.
References
Hazards Of Functional Groups. (n.d.). Environment, Health and Safety - University of Windsor. Retrieved from [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
EU Report Identifies Regulatory Gaps for Aliphatic Amines with Ether Substituents. (2024, December 11). ChemSafetyPro. Retrieved from [Link]
Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. (2017, March 10). Australian Government Department of Health. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - University of Illinois. Retrieved from [Link]
SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]
Organic Solvents. (n.d.). Environment, Health and Safety - University of Windsor. Retrieved from [Link]
Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety. Retrieved from [Link]
Aliphatic Amines Group - information sheet. (2021, March 5). Government of Canada. Retrieved from [Link]
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]
Standard Operating Procedure - Corrosive Chemicals. (2021, June). Yale Environmental Health & Safety. Retrieved from [Link]
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]
Hazard Watch: Amines in the workplace. (2022, December 19). RPS Group. Retrieved from [Link]
Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]
Safety Data Sheet - Steam Line Neutralizing Amine. (2015, June 11). Chemtron Supply Corporation. Retrieved from [Link]
Chemical Emergencies. (n.d.). American Red Cross. Retrieved from [Link]
Organofluorine chemistry. (n.d.). Wikipedia. Retrieved from [Link]
NHT Amine Degrease Procedure Rev2. (n.d.). Scribd. Retrieved from [Link]
Methods to Treat, Control and Monitor Spilled Hazardous Materials. (1975, June). U.S. Environmental Protection Agency. Retrieved from [Link]
Guide to the Safe Handling of Fluoropolymer Dispersions. (2001). The Society of the Plastics Industry, Inc. Retrieved from [Link]
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Tech Environmental Health & Safety. Retrieved from [Link]
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Publications. Retrieved from [Link]
Fluorine Safety. (n.d.). Purdue University Department of Chemistry. Retrieved from [Link]
Fluorine Standard Operating Procedure. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
Safety Data Sheet - N-Methylcyclohexylamine. (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]